molecular formula C6H11NO B2492015 2,2-Dimethylcyclopropanecarboxamide CAS No. 1759-55-3; 75885-58-4

2,2-Dimethylcyclopropanecarboxamide

Katalognummer: B2492015
CAS-Nummer: 1759-55-3; 75885-58-4
Molekulargewicht: 113.16
InChI-Schlüssel: YBZQRYWKYBZZNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,2-Dimethylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868383
Record name 2,2-Dimethylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2,2-Dimethylcyclopropanecarboxamide CAS number and properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmaceutical applications of 2,2-Dimethylcyclopropanecarboxamide , a critical chiral intermediate in the synthesis of the renal dehydropeptidase inhibitor, Cilastatin.

CAS Registry Number: 75885-58-4 (S-isomer) | 1759-55-3 (Racemic)

Executive Summary

This compound is a strained-ring organic amide primarily utilized as a chiral building block in the pharmaceutical industry.[1] Its most significant application is in the manufacturing of Cilastatin , a drug co-administered with the carbapenem antibiotic Imipenem to prevent its renal metabolism. The gem-dimethyl substitution on the cyclopropane ring confers unique steric properties and metabolic stability, making this motif highly valuable in medicinal chemistry for modulating drug half-life and enzyme binding affinity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers
IdentifierDetail
IUPAC Name 2,2-Dimethylcyclopropane-1-carboxamide
Common Name This compound
CAS Number (S-isomer) 75885-58-4 (Key Pharmaceutical Grade)
CAS Number (Racemic) 1759-55-3
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
SMILES (S-isomer) CC1(C)C(N)=O
InChIKey YBZQRYWKYBZZNT-UHFFFAOYSA-N
Physical Properties

The following data represents the commercially relevant (S)-(+) enantiomer.

PropertyValueNote
Appearance White to off-white crystalline powderHygroscopic nature requires controlled storage.
Melting Point 135 – 137 °CSharp melting range indicates high purity.
Boiling Point ~204 °CPredicted at 760 mmHg.
Density ~1.0 g/cm³Predicted.[2]
Solubility Soluble in Methanol, Ethanol, CHCl₃Sparingly soluble in water; soluble in polar organic solvents.
Optical Rotation

to

Concentration

in Methanol.
pKa ~16.6Amide proton acidity (Predicted).[2]

Synthesis & Manufacturing Methodologies

The industrial production of the (S)-enantiomer has shifted from classical chemical resolution to more efficient biocatalytic processes. This shift reduces solvent waste and eliminates the need for expensive chiral resolving agents.

Biocatalytic Route (Green Chemistry)

Modern manufacturing utilizes microbial nitrile hydratases (e.g., from Rhodococcus sp.[3] or Delftia tsuruhatensis) to selectively hydrate the racemic nitrile precursor.

Workflow:

  • Precursor Synthesis: Isobutylene is reacted with dichloroacetonitrile or diazoacetate derivatives to form racemic 2,2-dimethylcyclopropanecarbonitrile.

  • Enzymatic Kinetic Resolution: The racemic nitrile is subjected to a whole-cell biocatalyst containing nitrile hydratase. The enzyme stereoselectively converts one enantiomer (typically the (S)-nitrile) into the corresponding (S)-amide.

  • Purification: The unreacted (R)-nitrile is separated via extraction, and the (S)-amide is crystallized from the aqueous phase.

Chemical Synthesis Pathway

Classical routes involve the cyclopropanation of isobutylene followed by resolution.

  • Cyclopropanation: Reaction of isobutylene with ethyl diazoacetate (catalyzed by Cu or Rh) yields ethyl 2,2-dimethylcyclopropanecarboxylate.

  • Hydrolysis & Resolution: The ester is hydrolyzed to the acid, which is then resolved using a chiral amine (e.g., L-carnitine or quinine).

  • Amidation: The resolved (S)-acid is converted to the acid chloride and treated with ammonia to yield the final amide.

Synthesis Workflow Diagram

The following diagram illustrates the comparative pathways for producing the (S)-amide.

SynthesisPathways Isobutylene Isobutylene (Starting Material) RacemicNitrile Racemic 2,2-Dimethylcyclopropane- carbonitrile Isobutylene->RacemicNitrile Chemical Synthesis Enzyme Biocatalyst (Nitrile Hydratase) RacemicNitrile->Enzyme Feedstock S_Amide (S)-2,2-Dimethylcyclopropane- carboxamide (Target Intermediate) Enzyme->S_Amide Stereoselective Hydration R_Nitrile (R)-Nitrile (Recycled) Enzyme->R_Nitrile Unreacted S_Acid (S)-Acid (Cilastatin Precursor) S_Amide->S_Acid Hydrolysis (Base/Amidase)

Caption: Biocatalytic kinetic resolution of racemic nitrile to yield high-purity (S)-amide.

Pharmaceutical Applications: Cilastatin Synthesis[1][9][10]

Role in Drug Architecture

Cilastatin is a specific inhibitor of renal dehydropeptidase-I (DHP-I).[4] The 2,2-dimethylcyclopropane moiety is critical for its inhibitory potency.[1] The (S)-configuration mimics the transition state of the dipeptide substrate hydrolyzed by DHP-I, effectively blocking the enzyme active site.

  • Precursor Function: The amide (CAS 75885-58-4) serves as a stable, transportable intermediate.

  • Activation: In the final stages of drug synthesis, the amide is hydrolyzed to (S)-2,2-dimethylcyclopropanecarboxylic acid .

  • Coupling: This acid is coupled with the heptenoic acid chain (typically via a mixed anhydride or acid chloride method) to form the amide linkage found in Cilastatin.

Mechanism of Action Diagram

The interaction between the cyclopropane motif and the DHP-I enzyme is key to preventing antibiotic degradation.

CilastatinMechanism Imipenem Imipenem (Antibiotic) DHP_I Renal Dehydropeptidase-I (Enzyme) Imipenem->DHP_I Substrate Binding Metabolites Inactive Metabolites (Nephrotoxic) DHP_I->Metabolites Hydrolysis Cilastatin Cilastatin (Inhibitor) Cilastatin->DHP_I Competitive Inhibition (High Affinity) CycloGroup (S)-2,2-Dimethylcyclopropane Moiety CycloGroup->Cilastatin Structural Component

Caption: Cilastatin utilizes the steric bulk of the dimethylcyclopropane ring to competitively inhibit DHP-I.

Reactivity & Derivatives[8][14]

While primarily an acid precursor, the amide functionality allows for diverse chemical transformations:

  • Hofmann Rearrangement: Treatment with bromine and base (NaOH/Br₂) converts the amide into 2,2-dimethylcyclopropanamine . This amine is a valuable intermediate for other pharmaceutical series (e.g., quinolones).

  • Reduction: Reduction with LiAlH₄ yields the corresponding aminomethyl derivative.

  • Dehydration: Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) reverts the amide to the nitrile.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Not classified as a dangerous good under GHS, but standard laboratory hygiene is mandatory.

  • Potential Hazards:

    • Inhalation: May cause respiratory tract irritation.[5]

    • Skin/Eye Contact: May cause mild irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Use in a well-ventilated fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

  • Biocatalytic Synthesis: Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis.[6] PubMed.[5] Available at: [Link]

  • Chemical Properties: PubChem Compound Summary for CID 10197657, (S)-2,2-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Cilastatin Process Chemistry: An improved, scalable and robust process for the synthesis of cilastatin sodium.[7] Semantic Scholar.[7] Available at: [Link]

Sources

"synthesis and characterization of 2,2-Dimethylcyclopropanecarboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylcyclopropanecarboxamide

Introduction

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its rigid cyclopropane scaffold and the presence of a carboxamide functional group make it a valuable intermediate in medicinal chemistry.[1] Notably, the (S)-enantiomer is a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor that is co-administered with the antibiotic imipenem to prevent its degradation.[2][3][4]

This guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis of this compound, along with detailed procedures for its purification and thorough characterization using modern analytical techniques. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both success and a deeper understanding of the process.

Synthetic Strategy

The most straightforward and widely employed synthetic route to this compound involves a two-step process starting from 2,2-dimethylcyclopropanecarboxylic acid. This method is favored for its high yield and the ready availability of the starting material. The overall transformation is depicted below:

  • Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acyl chloride derivative.

  • Amidation: The acyl chloride is then reacted with an ammonia source to form the desired carboxamide.

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common reagent for this purpose due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[5][6]

Experimental Protocol:

  • To a stirred solution of 2,2-dimethylcyclopropanecarboxylic acid (10.0 g, 87.6 mmol) in dichloromethane (100 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (0.2 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to observe the formation of the methyl ester.

  • Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield 2,2-dimethylcyclopropanecarbonyl chloride as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The amidation of the acyl chloride is typically achieved by reacting it with an excess of aqueous ammonia. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Cool a concentrated aqueous solution of ammonium hydroxide (30%, 100 mL) to 0 °C in an ice bath.

  • Dissolve the crude 2,2-dimethylcyclopropanecarbonyl chloride from the previous step in dichloromethane (50 mL).

  • Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form.

  • After the addition is complete, continue to stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The crude product can be further purified by recrystallization.

Purification

Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. A mixture of ethanol and water or dissolving the product in hot water and allowing it to crystallize upon cooling are common methods.[7]

Experimental Protocol (Recrystallization):

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Characterization

A combination of spectroscopic methods is used to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
Molecular FormulaC₆H₁₁NO[2][3][8]
Molecular Weight113.16 g/mol [2][3][8]
AppearanceWhite to off-white crystalline powder[1][2][3]
Melting Point135-137 °C[2][3][9]
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

  • -NH₂ protons: A broad singlet between δ 5.5-7.5 ppm. The chemical shift can vary depending on concentration and solvent.

  • -CH- proton (methine): A triplet around δ 1.2-1.4 ppm due to coupling with the adjacent CH₂ protons.

  • -CH₃ protons (gem-dimethyl): Two singlets for the diastereotopic methyl groups, expected around δ 1.1 and δ 1.2 ppm.

  • -CH₂ protons (cyclopropane ring): Two multiplets corresponding to the diastereotopic methylene protons, expected between δ 0.5-0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • C=O (amide carbonyl): Expected in the range of δ 175-180 ppm.

  • -C(CH₃)₂ (quaternary carbon): A signal around δ 25-30 ppm.[10]

  • -CH- (methine carbon): A signal around δ 20-25 ppm.

  • -CH₃ (methyl carbons): Two distinct signals for the two methyl groups, expected around δ 15-25 ppm.[10]

  • -CH₂- (methylene carbon): A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H stretch: Two medium to sharp bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C-H stretch (alkane): Bands below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene groups.[11]

  • C=O stretch (amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • N-H bend (amide II band): A band in the region of 1640-1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): A peak at m/z = 113 corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for amides include the loss of the amide group and cleavage of the cyclopropane ring.

Visual Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2,2-Dimethylcyclopropanecarboxylic Acid AcylChloride 2,2-Dimethylcyclopropanecarbonyl chloride Start->AcylChloride SOCl₂, DMF Amidation This compound (Crude) AcylChloride->Amidation NH₄OH (aq) Recrystallization Recrystallization Amidation->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct Characterization Spectroscopic Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: Correlation of ¹H and ¹³C NMR signals with the structure of this compound.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a well-ventilated area or a fume hood.

  • Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.

  • The reaction of the acyl chloride with ammonia is exothermic and should be performed with cooling.

References

  • ChemBK. (2024, April 9). (S)-(+)-2,2-dimethylcyclopropane-carboxamide. Retrieved from [Link]

  • ChemBK. (2024, April 9). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. Retrieved from [Link]

  • PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. Retrieved from [Link]

  • Google Patents. DK0502525T3 - Biotechnological process for the preparation of S - (+) - 2,2-dimethylcyclopropane carboxamide and R - (-) - 2,2-dimethylcyclopropane carboxylic acid.
  • Google Patents. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
  • PrepChem. Preparation of 3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • Google Patents. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
  • PrepChem. Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxoyl chloride. Retrieved from [Link]

  • University of Colorado Boulder. The features of IR spectrum. Retrieved from [Link]

  • NIST WebBook. Propanamide, 2,2-dimethyl-. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. 1 H and 13 C NMR data for compound 2. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Livestock Metabolome Database. [1H,13C] 2D NMR Spectrum (). Retrieved from [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... Retrieved from [Link]

Sources

Thermodynamic Characterization & Process Engineering of (S)-2,2-Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for pharmaceutical process chemists and researchers. It synthesizes available physicochemical data with standard operating procedures for thermodynamic characterization.

Executive Summary

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide (hereafter (S)-DMCPA ) is the critical chiral building block for the synthesis of Cilastatin , a renal dehydropeptidase-I inhibitor co-administered with Imipenem. The thermodynamic profile of (S)-DMCPA—specifically its solid-liquid equilibrium (SLE), enthalpy of fusion, and polymorphic stability—directly dictates the efficiency of the chiral resolution and purification processes required to meet pharmaceutical purity standards (>99.5% ee).

This guide details the known physicochemical properties of (S)-DMCPA and provides authoritative experimental workflows for generating the missing thermodynamic data required for Quality by Design (QbD) process development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule features a strained cyclopropane ring with a gem-dimethyl substitution, imparting significant steric bulk and rigidity. This structure influences its high melting point and specific solubility behavior in polar protic vs. aprotic solvents.

Key Identifiers
ParameterSpecification
Chemical Name (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
CAS Number 75885-58-4 (Specific to S-isomer)
Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Synonyms Cilastatin Impurity 21; (S)-DMCPA
Stereochemistry (S)-enantiomer (Critical for bioactivity)
Thermodynamic & Physical Properties
PropertyValue / RangeSource / Method
Melting Point (

)
135 – 137 °C DSC / Capillary (Lit. Ref 1, 3)
Boiling Point 203 – 204 °CAtmospheric Pressure
Optical Rotation

to


in Methanol
Enthalpy of Fusion (

)
To be determined via Protocol ATypically derived from DSC integration
pKa ~16.6 (Predicted)Amide proton acidity
Solid Form Crystalline PowderWhite to off-white

Process Note: The high melting point (135°C) relative to its molecular weight indicates strong intermolecular hydrogen bonding in the crystal lattice, characteristic of primary amides. This suggests that melt crystallization or high-temperature solubility screens are viable purification strategies.

Solubility & Phase Behavior[4][7][10]

Understanding the Solid-Liquid Equilibrium (SLE) is paramount for designing the crystallization step, which is the primary method for rejecting the unwanted (R)-enantiomer.

Solubility Landscape

Recent industrial studies have correlated the solubility of (S)-DMCPA using the modified Apelblat equation .[1] The solubility profile generally follows the rule of "like dissolves like," with high affinity for polar protic solvents capable of disrupting the amide hydrogen bond network.

  • High Solubility: Methanol, Ethanol (Protic solvents interact with the amide carbonyl).

  • Moderate Solubility: Ethyl Acetate, Acetone.

  • Low/Anti-Solvent: Water (pH dependent), Toluene, Heptane.

Process Implication: Anti-Solvent Crystallization

A common purification workflow involves dissolving the crude amide in a warm alcohol (Methanol or Ethanol) and cooling or adding an anti-solvent (Water or Heptane). The steep solubility curve in alcohols makes cooling crystallization highly effective.

Experimental Protocols for Thermodynamic Characterization

As specific granular data (e.g., exact


 in J/g) may vary by batch or polymorph, the following self-validating protocols are required to establish a baseline for your specific material.
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Preparation: Weigh 3–5 mg of dried (S)-DMCPA into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent is present).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 160°C at a rate of 10°C/min .

  • Analysis:

    • Identify the endothermic peak.

    • 
       : Extrapolated onset temperature (should align with 135°C).
      
    • Integration : Integrate the peak area to calculate

      
       (J/g).
      
  • Validation: Run a Indium standard (

    
     156.6°C) prior to analysis.
    
Protocol B: Gravimetric Solubility Determination

Objective: Generate solubility curves for the Apelblat model.

  • Saturation: Add excess (S)-DMCPA to 10 mL of solvent (e.g., Methanol, Toluene) in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm).

  • Gravimetry: Evaporate solvent from a weighed aliquot and dry residue to constant weight.

  • Calculation:

    
    
    

Process Engineering Visualizations

Diagram 1: Synthesis & Purification Workflow

This workflow illustrates the critical path from raw materials to the purified (S)-DMCPA intermediate, highlighting where thermodynamic control points (Crystallization) occur.

SynthesisWorkflow Raw1 Isobutylene (2-methylpropene) Inter1 Racemic/Enriched Ester Intermediate Raw1->Inter1 + Raw2 Raw2 Ethyl Diazoacetate (or Glycine equiv.) Raw2->Inter1 Cat Chiral Catalyst (Cu or Rh) Cat->Inter1 Hydrolysis Hydrolysis (LiOH/NaOH) Inter1->Hydrolysis Amidation Amidation (NH3/MeOH) Hydrolysis->Amidation Crude Crude (S)-DMCPA (Contains R-isomer) Amidation->Crude Cryst Fractional Crystallization (Thermodynamic Control) Crude->Cryst Solvent Selection (Based on SLE Data) Cryst->Crude Recycle Mother Liquor Pure Purified (S)-DMCPA (>99% ee) Cryst->Pure Solid Phase Cilastatin Cilastatin Synthesis (Coupling) Pure->Cilastatin

Caption: Synthesis pathway emphasizing the thermodynamic purification step (Crystallization) essential for chiral purity.

Diagram 2: Thermodynamic Characterization Logic

A decision tree for researchers to characterize the solid-state properties of (S)-DMCPA.

ThermoLogic Start Start: (S)-DMCPA Sample DSC 1. DSC Analysis (Protocol A) Start->DSC TGA 2. TGA Analysis (Thermal Stability) Start->TGA Decision1 Melting Point 135-137°C? DSC->Decision1 PurePhase Pure Phase Confirmed Decision1->PurePhase Yes Impure Impurity/Solvate Detected Decision1->Impure No (<135°C) Solubility 3. Solubility Screen (Protocol B) PurePhase->Solubility Process Design Crystallization Process Impure->Process Recrystallize Model Data Correlation (Apelblat/Van 't Hoff) Solubility->Model Model->Process

Caption: Logical workflow for validating thermodynamic properties before process scale-up.

References

  • ChemicalBook. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide Product Properties (CAS 75885-58-4). Retrieved from

  • PubChem. Compound Summary: (S)-2,2-Dimethylcyclopropanecarboxamide.[2][3] National Library of Medicine. Retrieved from

  • Chem-Impex. Product Data Sheet: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. Retrieved from

  • ResearchGate. Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. (Contextual Citation for Methodology). Retrieved from

Sources

Methodological & Application

"synthesis of Cilastatin using 2,2-Dimethylcyclopropanecarboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Cilastatin via Dehydro-Condensation of (S)-2,2-Dimethylcyclopropanecarboxamide

Executive Summary

This technical guide details the industrial-grade synthesis of Cilastatin , a potent renal dehydropeptidase-I (DHP-I) inhibitor, focusing specifically on the critical utilization of (S)-2,2-Dimethylcyclopropanecarboxamide . Unlike routes utilizing acid chlorides, this protocol employs a direct acid-catalyzed condensation (dehydration) strategy. This approach minimizes corrosive byproducts and streamlines the stereoselective formation of the Z-enamide pharmacophore.

The guide covers the reaction mechanism, step-by-step experimental protocols, critical process parameters (CPPs) for controlling the E/Z isomer ratio, and purification strategies to meet pharmaceutical purity standards (>99.5%).

Retrosynthetic Analysis & Pathway

The synthesis of Cilastatin hinges on the construction of the trisubstituted double bond with specific (


) geometry. The core disconnection reveals three primary fragments: the chiral cyclopropane amide, the keto-ester backbone, and the L-cysteine tail.

Figure 1: Retrosynthetic Disconnection of Cilastatin

Cilastatin_Retro Cilastatin Cilastatin (Target) Precursor_Acid (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropane carboxamido)-2-heptenoic acid Cilastatin->Precursor_Acid Thio-etherification Fragment_C L-Cysteine Cilastatin->Fragment_C Coupling Fragment_A (S)-2,2-Dimethylcyclopropane carboxamide (Starting Material) Precursor_Acid->Fragment_A Dehydro-condensation Fragment_B Ethyl 7-chloro-2-oxoheptanoate (Keto-Ester) Precursor_Acid->Fragment_B Dehydro-condensation

Caption: Strategic disconnection showing the convergence of the amide and keto-ester fragments.

Critical Reagents & Materials

ReagentCAS No.[1][2]RolePurity Req.
(S)-2,2-Dimethylcyclopropanecarboxamide 75885-58-4 Chiral Nitrogen Source >99.0% (ee >99%)
Ethyl 7-chloro-2-oxoheptanoate78834-75-0Carbon Backbone>95.0%
p-Toluenesulfonic acid (p-TSA)104-15-4Acid CatalystMonohydrate
Toluene108-88-3Solvent / AzeotropeACS Grade
L-Cysteine Hydrochloride52-89-1Thiol Donor>98.5%

Experimental Protocol

Phase 1: Condensation of Amide and Keto-Ester

This step constructs the enamide skeleton. The reaction is an equilibrium process driven by the azeotropic removal of water.

Mechanism: The amide nitrogen attacks the ketone carbonyl of the heptanoate. Acid catalysis facilitates the elimination of water, forming the double bond. Steric bulk from the dimethylcyclopropane group and the thermodynamics of the system influence the E/Z ratio.

Protocol:

  • Setup: Equip a 2L reaction flask with a mechanical stirrer, thermometer, and a Dean-Stark trap topped with a reflux condenser.

  • Charging:

    • Add (S)-2,2-Dimethylcyclopropanecarboxamide (113.0 g, 1.0 mol).

    • Add Ethyl 7-chloro-2-oxoheptanoate (227.5 g, 1.1 mol).

    • Add Toluene (1200 mL).

    • Add p-TSA Monohydrate (2.0 g) as catalyst.

  • Reaction:

    • Heat the mixture to reflux (

      
      ).
      
    • Maintain reflux for 18–24 hours, continuously removing water via the Dean-Stark trap.

    • Checkpoint: Monitor by HPLC.[3] Reaction is complete when the amide starting material is

      
      .
      
  • Workup:

    • Cool to room temperature (

      
      ).
      
    • Wash the organic layer with saturated

      
       (2 x 300 mL) to remove p-TSA.
      
    • Wash with brine (300 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure to yield the crude enamide ester (mixture of E and Z isomers).
      
Phase 2: Hydrolysis and Z-Isomer Isolation

The crude ester contains both E and Z isomers (typically 85:15 Z:E ratio). The hydrolysis step is coupled with a purification technique to isolate the pure Z-acid.

Protocol:

  • Hydrolysis:

    • Dissolve the crude ester in Ethanol (500 mL).

    • Add aqueous NaOH (20%, 1.2 eq) dropwise at

      
      .
      
    • Stir at

      
       for 4 hours.
      
  • Isomer Management (Critical Step):

    • The Z-isomer salt is generally less soluble or forms specific aggregates compared to the E-isomer in certain solvent systems.

    • Acidify the reaction mixture to pH 3.0 using dilute HCl.

    • Extract into Ethyl Acetate or Dichloromethane.

    • Purification: Crystallize from a Toluene/Hexane mixture. The Z-isomer crystallizes preferentially.

    • Target: (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid.[3][4]

    • Acceptance Criteria: HPLC Purity

      
      , E-isomer 
      
      
      
      .[3]
Phase 3: Formation of Cilastatin (Thio-etherification)
  • Coupling:

    • Dissolve L-Cysteine HCl (1.1 eq) in water. Adjust pH to ~10-11 using NaOH.

    • Add the purified Chloro-acid (from Phase 2) to the solution.

    • Stir at room temperature for 2-4 hours.

  • Isolation:

    • Adjust pH to 7.0.

    • Purify via hydrophobic interaction chromatography (e.g., HP-20 resin) or via lyophilization if salt-free.

Process Workflow & Logic

Figure 2: Process Flow Diagram (PFD)

Cilastatin_Workflow Start Start: Reagent Charging (Amide + Keto-Ester + Toluene) Reflux Azeotropic Reflux (Dean-Stark, 110°C, 20h) Start->Reflux Check HPLC Check: Amide < 1%? Reflux->Check Check->Reflux No (Continue) Workup Wash (NaHCO3) & Concentration Check->Workup Yes Hydrolysis Saponification (NaOH/EtOH) & Acidification Workup->Hydrolysis Crystallization Selective Crystallization (Removal of E-isomer) Hydrolysis->Crystallization Coupling Coupling with L-Cysteine (pH 10-11) Crystallization->Coupling Final Cilastatin Sodium Coupling->Final

Caption: Operational workflow for the conversion of 2,2-dimethylcyclopropanecarboxamide to Cilastatin.

Technical Insights & Troubleshooting

Controlling Stereochemistry (The Z-Factor)

The biological activity of Cilastatin resides almost exclusively in the (Z)-isomer .

  • Thermodynamics: The condensation reaction naturally favors the Z-isomer due to hydrogen bonding between the amide proton and the ester carbonyl oxygen in the transition state.

  • Troubleshooting High E-Content: If the E-isomer content exceeds 15% in the crude stage, check the reaction temperature. Higher temperatures (

    
    ) can promote thermal isomerization. Ensure the solvent is pure Toluene (bp 
    
    
    
    ).
Analytical Controls

Use the following HPLC parameters to validate the intermediate:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

  • Detection: UV at 210 nm.

  • Retention Time: The E-isomer typically elutes before the Z-isomer due to polarity differences caused by the internal H-bond in the Z-form.

References

  • Merck & Co., Inc. (1982). Process for preparing 7-halo-2-oxo-heptanoic acid esters. US Patent 4,311,641. Link

  • Sumitomo Chemical Co. (1985). Process for producing cilastatin. US Patent 4,539,208. Link

  • Sonavane, S. U., et al. (2017).[5] An improved, scalable and robust process for the synthesis of cilastatin sodium. World Journal of Pharmaceutical Sciences. Link

  • Ningbo Inno Pharmchem. (2023). Technical Data Sheet: (S)-2,2-Dimethylcyclopropanecarboxamide. Link

  • Ranbaxy Laboratories. (2011). Processes for the preparation of cilastatin. WO Patent 2011061609A2. Link

Sources

Application Note: Biocatalytic Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide via Enzymatic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the biocatalytic production of (S)-2,2-dimethylcyclopropanecarboxamide ((S)-DMCPCA), a critical chiral intermediate in the synthesis of Cilastatin .[1][2] Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic Imipenem to prevent its degradation.

While chemical synthesis routes often require harsh conditions and expensive chiral auxiliaries, the biocatalytic route described herein utilizes an R-stereoselective amidase (EC 3.5.1.4) to perform a kinetic resolution of the racemic amide. This process selectively hydrolyzes the unwanted (R)-isomer to the acid, leaving the desired (S)-amide in high enantiomeric excess (>99% ee) and yield.[2][3][4]

Biocatalytic Strategy & Mechanism[5][6]

The Kinetic Resolution Principle

The core of this application is enantioselective hydrolysis . The starting material is racemic 2,2-dimethylcyclopropanecarboxamide ((R,S)-DMCPCA).[2][5][6] The enzyme employed is an R-amidase (e.g., derived from Delftia tsuruhatensis or Brevibacterium epidermidis).[2][4]

  • Substrate: (R,S)-2,2-Dimethylcyclopropanecarboxamide[2][4][5][6][7]

  • Enzyme: R-stereoselective Amidase[2][3][4][5][6][7]

  • Reaction: The enzyme attacks the amide bond of the (R)-enantiomer.

  • Products:

    • (R)-2,2-Dimethylcyclopropanecarboxylic acid ((R)-Acid) — Hydrolyzed byproduct[5]

    • (S)-2,2-Dimethylcyclopropanecarboxamide ((S)-Amide) — Unreacted target[5]

Reaction Pathway Diagram[7]

G cluster_0 Substrate (Racemic Mixture) cluster_1 Biocatalyst cluster_2 Downstream Separation Racemate (R,S)-2,2-Dimethylcyclopropanecarboxamide (Racemic Amide) Enzyme R-Stereoselective Amidase (e.g., Delftia tsuruhatensis) Racemate->Enzyme Kinetic Resolution RAcid (R)-Acid (Hydrolyzed Byproduct) Enzyme->RAcid Hydrolysis (Fast Reaction) SAmide (S)-Amide (Target Product >99% ee) Enzyme->SAmide No Reaction (Remains Intact) RAcid->SAmide Physical Separation (Resin/Extraction)

Caption: Workflow of the R-amidase mediated kinetic resolution of (R,S)-DMCPCA.

Materials and Equipment

Reagents
  • Substrate: Racemic this compound (Purity >98%).[1][2][4][5][6][7]

  • Biocatalyst: Recombinant E. coli cells expressing R-amidase (e.g., Delftia tsuruhatensis CCTCC M 205114 gene) or lyophilized enzyme powder.[5]

  • Buffer: Potassium Phosphate Buffer (PBS), 50 mM, pH 7.5–8.5.[5]

  • Solvents: Acetone (for elution), Ethyl Acetate (for extraction), Methanol (HPLC grade).[5]

  • Resin (Optional): Macroporous adsorption resin (e.g., HZ801) for product separation.[5]

Equipment
  • Thermostatic shaker or stirred tank bioreactor (1L – 5L scale).

  • High-Performance Liquid Chromatography (HPLC) with Chiral Column.

  • Centrifuge (for biomass removal).[3]

  • Rotary Evaporator.

Experimental Protocol

Enzyme Preparation (Whole-Cell Catalyst)

Note: This protocol assumes the use of a recombinant E. coli strain expressing the amidase gene.[2]

  • Inoculation: Inoculate LB medium containing appropriate antibiotic (e.g., Kanamycin/Ampicillin) with the recombinant strain.

  • Induction: Grow at 37°C until OD600 reaches 0.6–0.8. Induce with IPTG (0.1–0.5 mM) and incubate at 25–30°C for 12–16 hours to maximize soluble protein expression.

  • Harvest: Centrifuge at 6,000 rpm for 10 min at 4°C. Discard supernatant.

  • Wash: Resuspend cell pellet in 50 mM Phosphate Buffer (pH 7.5) and centrifuge again.

  • Storage: Use wet cells immediately or store at -80°C.

Bioconversion (Kinetic Resolution)

Standard Batch Conditions:

  • Substrate Loading: 50–100 g/L (0.35–0.70 M).

  • Biocatalyst Loading: 10–20 g/L (wet cell weight).

  • Temperature: 35°C.[3][6][7][8][9]

  • pH: 8.0 (Maintain using auto-titration with 1M NaOH if necessary, though hydrolysis produces ammonium which may buffer or raise pH).[5]

  • Agitation: 200 rpm.

Step-by-Step:

  • Suspend wet cells (10 g) in 450 mL of Phosphate Buffer (50 mM, pH 8.0).

  • Add 25 g of racemic (R,S)-DMCPCA.

  • Incubate at 35°C with shaking.

  • Monitoring: Withdraw 200 µL aliquots every 30 minutes. Dilute with methanol, centrifuge to remove cells, and analyze via Chiral HPLC.[5]

  • Endpoint: Stop reaction when the (R)-amide is completely consumed (typically 4–18 hours depending on loading). The theoretical maximum yield of (S)-amide is 50%.

Downstream Processing (Purification)

Since the product mixture contains a neutral amide ((S)-Target) and an anionic acid ((R)-Byproduct) at alkaline pH, separation is straightforward.

Method A: Resin Adsorption (Industrial Standard)

  • Clarification: Centrifuge reaction mixture to remove cell debris.

  • Adsorption: Pass the supernatant through a macroporous resin column (e.g., HZ801).

    • Mechanism:[5][6][10] The hydrophobic amide adsorbs strongly; the ionized acid passes through or is weakly bound.

  • Washing: Wash with water to remove the (R)-acid and salts.

  • Elution: Elute the (S)-amide using 80% (v/v) Acetone or Ethanol.

  • Crystallization: Concentrate the eluate under vacuum. Crystallize (S)-DMCPCA from the concentrate (often using cooling crystallization at 4°C).

Method B: Liquid-Liquid Extraction (Lab Scale)

  • Adjust pH of the clarified reaction mixture to pH 10.0 (ensures (R)-acid is fully ionized).

  • Extract 3 times with Ethyl Acetate. The (S)-amide partitions into the organic phase.

  • Dry organic phase over

    
    , filter, and evaporate to obtain crude (S)-amide.[5]
    

Analytical Methods (Quality Control)

Validation is critical. The reaction must be monitored for both conversion rate and enantiomeric excess.

Chiral HPLC Method[7]
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 mm × 250 mm.[5]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.

  • Temperature: 25°C.

Retention Times (Approximate for OD-H):

  • (S)-Amide: ~12.5 min

  • (R)-Amide: ~16.0 min (This peak should disappear over time)[5]

  • (R)-Acid: Elutes near void volume or requires acidification/different method (often not retained well on OD-H in normal phase). Note: To track the acid, a C18 reverse-phase method is preferred.[5]

Calculation of Parameters
  • Conversion (

    
    ): 
    
    
    
  • Enantiomeric Excess (

    
    ): 
    
    
    
    [2]
  • Enantiomeric Ratio (

    
    ):  Calculate using the equation:
    
    
    
    
    Target E-value > 50 for industrial viability.

Data Summary & Performance Benchmarks

The following table summarizes performance metrics from key validated strains found in literature.

Strain / SourceEnzyme TypeTemp (°C)Time (h)Yield of (S)-Amide (%)

of (S)-Amide (%)
E-value
D. tsuruhatensis (Rec.[2][3][6] E. coli)R-Amidase351845.9 - 48.0> 99.3> 100
B. epidermidis ZJB-07021R-Amidase351.241.1> 99.023
Comamonas acidovorans R-Amidase302442.098.5> 50

Note: Theoretical max yield is 50%.[11] Yields approaching 48-49% indicate a highly efficient resolution with minimal product loss.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<40%) Enzyme inhibition by product (Acid) or substrate.Maintain pH strictly at 8.0 to keep acid ionized. Increase biocatalyst loading.[12]
Low

(<95%)
Non-specific hydrolysis or racemization.Lower reaction temperature (e.g., to 25°C) to improve E-value.[5] Check strain purity.
Emulsion during Extraction Presence of cell debris or proteins.Ensure thorough centrifugation/filtration before extraction. Use diatomaceous earth (Celite) filtration.
Acid/Amide Separation Poor Resin saturation or incorrect pH.Ensure loading pH > 8.5 for resin step. Regenerate resin with methanol before use.

References

  • Zheng, G. W., et al. (2008).[3][5][8][9] "R-enantioselective hydrolysis of this compound by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021." Journal of Applied Microbiology. Link

  • Zhang, J., et al. (2010).[5] "Industrial production of S-2,2-dimethylcyclopropanecarboxamide with a novel recombinant R-amidase from Delftia tsuruhatensis." Bioresource Technology. Link

  • Wang, Y. J., et al. (2011).[5] "Enantioselective hydrolysis of (R)-2,2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium." Applied Biochemistry and Biotechnology. Link

  • Liu, Z. Q., et al. (2013).[5][13] "Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis." Applied Microbiology and Biotechnology. Link

Sources

"protocols for acylation reactions with 2,2-Dimethylcyclopropanecarboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Acylation Protocols for 2,2-Dimethylcyclopropanecarboxamide Scaffolds

Executive Summary

This compound (DMC-Amide) is a critical pharmacophore, most notably serving as the chiral anchor in the synthesis of Cilastatin , a dehydropeptidase-I inhibitor. While the cyclopropane ring confers unique metabolic stability and rigid stereochemical projection, the gem-dimethyl group at the C2 position introduces significant steric occlusion near the amide nitrogen.

This guide details three validated protocols for the N-acylation of DMC-Amide. Unlike simple primary amides, DMC-Amide requires specific activation strategies to overcome the steric barrier of the adjacent methyl groups without compromising the integrity of the strained cyclopropane ring.[1]

Strategic Analysis: The Substrate Challenge

Successful acylation requires navigating two competing factors: Steric Hindrance and Ring Strain .[1]

  • The Steric Wall: The gem-dimethyl group at C2 creates a "steric wall" that impedes the approach of bulky electrophiles to the amide nitrogen. Standard Schotten-Baumann conditions (aqueous base/DCM) often result in low yields or incomplete conversion.

  • The Strain Penalty: The cyclopropane ring possesses

    
     27.5 kcal/mol of ring strain. While the amide group stabilizes the ring against nucleophilic opening, strong Lewis acids  (often used in Friedel-Crafts type acylations) can trigger ring-opening or rearrangement to acyclic isomers.
    
  • Acidity: The

    
     of the primary amide protons (
    
    
    
    23-25 in DMSO) necessitates strong bases for irreversible deprotonation, or nucleophilic catalysis for activation.
Decision Matrix for Protocol Selection
Condition Target Electrophile Recommended Protocol Key Advantage
High Steric Bulk Hindered Acid Chlorides / AnhydridesProtocol A (Lithiation) Irreversible deprotonation forces reaction completion.[1]
Standard / Lab Scale Simple Acyl Chlorides (e.g., Acetyl, Benzoyl)Protocol B (Catalytic) Mild conditions; operationally simple.
Chiral/Sensitive Complex Esters / Activated AcidsProtocol C (Coupling) Preserves stereocenters; avoids strong bases.[1]

Experimental Protocols

Protocol A: Lithium-Mediated N-Acylation (The "Hard" Acylation)

Best for: Sterically hindered electrophiles or when quantitative conversion is required.

Mechanism: Deprotonation with LiHMDS generates a "naked" imidate lithium species, which is sufficiently nucleophilic to attack hindered acyl chlorides.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

  • Electrophile: Acyl Chloride (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with DMC-Amide (1.0 equiv) and anhydrous THF. Cool to -78 °C .

  • Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 10 minutes. The solution may turn pale yellow.

  • Equilibration: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete metallation. (Note: The lithium amide is stable at this temperature).

  • Acylation: Re-cool to -78 °C. Add the Acyl Chloride (1.2 equiv) dropwise (neat or dissolved in minimal THF).

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Critical Control Point: Do not use amine bases (Et3N) here; they are insufficient to deprotonate the amide fully against the steric gradient.

Protocol B: DMAP-Catalyzed Acylation (The "Soft" Acylation)

Best for: Routine synthesis with reactive acyl chlorides (e.g., Acetyl chloride, Pivaloyl chloride).

Mechanism: DMAP acts as a nucleophilic catalyst, forming a highly reactive


-acylpyridinium intermediate that transfers the acyl group to the amide.

Materials:

  • Substrate: DMC-Amide (1.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Electrophile: Acid Anhydride or Chloride (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (dry)[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve DMC-Amide (1.0 equiv),

    
     (1.5 equiv), and DMAP (0.1 equiv) in dry DCM at 0 °C .
    
  • Addition: Add the electrophile (e.g., Acetic Anhydride) dropwise.

  • Reflux (Optional): If the reaction is sluggish after 2 hours at RT (monitored by TLC), heat to mild reflux (40 °C). The cyclopropane ring is stable at this temperature.

  • Workup: Wash with 1M HCl (to remove DMAP/Amine), then saturated

    
    , then brine.
    
Protocol C: Copper-Catalyzed Goldberg-Type Coupling

Best for: N-Arylation or coupling with vinyl halides/esters where nucleophilic attack is disfavored.[1]

Mechanism: A Copper(I)/Diamine complex facilitates the oxidative addition into an aryl/vinyl halide or activation of an amide bond, bypassing direct nucleophilic attack constraints.

Materials:

  • Substrate: DMC-Amide (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Electrophile: Aryl/Vinyl Iodide or Activated Ester (1.2 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar flow, combine DMC-Amide, CuI,

    
    , and the electrophile in a pressure vial.
    
  • Solvation: Add Dioxane and DMEDA. Cap the vial tightly.

  • Heating: Heat to 80–100 °C for 12–24 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for acylation based on the chosen protocol.

G Start This compound LiHMDS LiHMDS / THF (-78°C) Start->LiHMDS Protocol A DMAP DMAP / Et3N / DCM (0°C -> RT) Start->DMAP Protocol B LithioSpecies N-Lithio Imidate (Highly Nucleophilic) LiHMDS->LithioSpecies Deprotonation ProdA N-Acyl Product (High Yield, Hindered) LithioSpecies->ProdA Acyl Chloride Attack AcylPyridinium N-Acyl Pyridinium Intermediate DMAP->AcylPyridinium Activation ProdB N-Acyl Product (Std. Yield, Simple) AcylPyridinium->ProdB Acyl Transfer Steric Steric Wall: gem-Dimethyl Effect Steric->Start

Figure 1: Mechanistic pathways for N-acylation. Protocol A utilizes direct metallation to overcome the gem-dimethyl steric wall, while Protocol B relies on catalytic activation of the electrophile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance of the gem-dimethyl group blocking approach.[1]Switch to Protocol A (LiHMDS). Increase reaction time at 0°C before adding electrophile.
Ring Opening (Byproducts) Acid-catalyzed rearrangement of the cyclopropane ring.[1]Avoid strong Lewis acids (

,

). Ensure base (

) is in excess during workup to neutralize HCl immediately.
O-Acylation (Imidate formation) Kinetic trapping at Oxygen (Ambident nucleophile).Use harder solvents (THF) over dipolar aprotic solvents (DMF) to favor N-acylation. Warm the reaction to allow thermodynamic rearrangement to the N-acyl product (Mumm rearrangement).
Epimerization Loss of stereochemistry at the cyclopropane C1 position.Rare, but possible with strong bases and long reflux. Keep Protocol A temperature strictly controlled (

during deprotonation).

References

  • Biocatalytic Synthesis of Cilastatin Intermediates

    • Development of industrial bioprocesses for (S)-2,2-dimethylcyclopropanecarboxamide, a key intermediate for Cilastatin.

    • Source:

  • General N-Acylation of Hindered Amides

    • Methodologies for overcoming steric hindrance in amide acylation using nucleophilic c
    • Source: [RSC - Acyclic imides.[4] A general method of N-acylation of amides]([Link])

  • Cilastatin & Cyclopropane Pharmacophores

    • Overview of the chemical behavior of 2,2-dimethylcyclopropane deriv
    • Source:

  • Transition Metal Catalyzed Amidation

    • Modern protocols for coupling amides with aryl/vinyl halides, relevant for Protocol C.
    • Source:

Sources

"large-scale synthesis of 2,2-Dimethylcyclopropanecarboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable, industrial-grade synthesis of 2,2-Dimethylcyclopropanecarboxamide , a critical pharmacophore and intermediate in the manufacturing of Cilastatin (a dehydropeptidase-I inhibitor co-administered with Imipenem).

While traditional batch synthesis involving diazoacetates presents severe safety risks (explosion hazards, heat accumulation), this guide prioritizes a Continuous Flow Chemistry approach for the ring-forming step, followed by a high-throughput ammonolysis. This methodology ensures process safety, stereochemical control potential, and scalability suitable for kilogram-to-ton production.

Key Advantages of this Protocol:

  • Safety: Mitigates the explosion risk of Ethyl Diazoacetate (EDA) via low active inventory in flow reactors.

  • Efficiency: Utilizes a copper-catalyzed carbenoid insertion with high atom economy.

  • Scalability: Seamless transition from lab-scale optimization to pilot-plant production.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two critical transformations:

  • Intermolecular Carbenoid Cyclopropanation: The construction of the strained cyclopropane ring using Isobutene and Ethyl Diazoacetate (EDA).

  • Nucleophilic Acyl Substitution (Amidation): Conversion of the ester to the primary amide.

Strategic Choice:

  • Why Flow Chemistry? EDA is shock-sensitive and highly exothermic upon decomposition (

    
    ). Batch accumulation is unacceptable at scale. A continuous flow reactor (CFR) allows for excellent heat transfer and immediate quenching.
    
  • Catalyst Selection: While Rhodium (Rh₂(OAc)₄) is highly active, Copper(I) Triflate or Aratani-type Copper complexes are preferred for cost-efficiency and specific stereocontrol in industrial settings.

Diagram 1: Reaction Pathway

ReactionScheme cluster_0 Critical Process Parameter: Exotherm Control Isobutene Isobutene (Gas/Liquid) Intermediate Ethyl 2,2-dimethyl- cyclopropanecarboxylate (Ester) Isobutene->Intermediate Step 1: Cyclopropanation (Continuous Flow, 40°C) EDA Ethyl Diazoacetate (EDA) EDA->Intermediate Step 1: Cyclopropanation (Continuous Flow, 40°C) Catalyst Cu(I) Catalyst Catalyst->Intermediate Catalysis Product 2,2-Dimethylcyclopropane- carboxamide Intermediate->Product Step 2: Ammonolysis (Pressure Reactor, 80°C) Ammonia NH3 (aq/MeOH) Ammonia->Product

Caption: Reaction pathway highlighting the [2+1] cycloaddition followed by ammonolysis. Step 1 requires strict thermal control.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
EDA Concentration < 15% w/w in ToluenePrevents runaway decomposition; ensures thermal stability.
Reactor Temperature 40°C ± 2°CBalances reaction rate vs. diazo decomposition.
Residence Time 2–5 minutes (Flow)Ensures complete conversion without byproduct formation (dimerization).
Isobutene Equivalents 2.0 – 3.0 eq.Excess olefin suppresses fumarate/maleate (dimer) formation.
Water Content < 0.05%Water quenches the carbene/diazo, lowering yield.

Detailed Experimental Protocols

Protocol A: Continuous Flow Cyclopropanation

Target: Ethyl 2,2-dimethylcyclopropanecarboxylate

Equipment Setup:

  • Pumps: Dual piston pumps (e.g., Knauer or Vapourtec) for steady dosing.

  • Reactor: Tubular coil reactor (PFA or Stainless Steel), 10 mL volume.

  • Back Pressure Regulator (BPR): Set to 5–8 bar (keeps Isobutene liquefied).

Reagents:

  • Stream A: Isobutene (liquefied) mixed with Toluene.

  • Stream B: Ethyl Diazoacetate (EDA) (15 wt%) + Cu(OTf) (1 mol%) in Toluene.

Step-by-Step Procedure:

  • System Inertization: Purge the entire flow path with anhydrous Toluene to remove oxygen and moisture.

  • Pressurization: Set the BPR to 8 bar. Prime pumps with pure solvent until system pressure stabilizes.

  • Feed Preparation:

    • Precaution: Handle EDA behind a blast shield. Do not concentrate EDA >20%.

    • Prepare Stream B: Dissolve Cu(OTf) (Benzene complex) in anhydrous Toluene. Add EDA slowly at 0°C.

  • Reaction Initiation:

    • Set reactor bath to 40°C.

    • Start Stream A (Isobutene) flow rate at 2.0 mL/min.

    • Start Stream B (EDA/Cat) flow rate at 1.0 mL/min.

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output into a quench vessel containing cold acetic acid/toluene.

  • Workup:

    • Wash the organic effluent with saturated NaHCO₃, then brine.

    • Evaporate solvent (Toluene) under reduced pressure.[1]

    • Yield Expectation: >90% conversion; >85% isolated yield.

Protocol B: High-Pressure Ammonolysis

Target: this compound[2]

Rationale: Direct conversion of ester to amide avoids the corrosive acid chloride route.

Step-by-Step Procedure:

  • Loading: Charge the crude Ethyl 2,2-dimethylcyclopropanecarboxylate into a high-pressure autoclave (Hastelloy or SS316).

  • Ammonia Addition: Add 7N Ammonia in Methanol (10 equivalents).

    • Catalytic Additive: Add 0.1 eq NaOMe to accelerate the reaction (optional, but recommended for speed).

  • Reaction: Seal the autoclave. Heat to 80°C for 12 hours. Internal pressure will rise (approx. 3–5 bar).

  • Monitoring: Monitor via HPLC (disappearance of ester peak).

  • Isolation:

    • Cool to room temperature.[3][4] Vent excess ammonia into a scrubber.

    • Concentrate the methanolic solution to dryness.

    • Recrystallization: Recrystallize the solid residue from Ethyl Acetate/Hexanes to obtain white crystalline needles.

Process Safety & Flow Diagram

The following diagram illustrates the continuous flow setup designed to handle the hazardous diazo reagent safely.

Diagram 2: Continuous Flow Reactor Setup

FlowProcess cluster_feeds Feed Preparation FeedA Feed A: Isobutene/Toluene PumpA Pump A (High Pressure) FeedA->PumpA FeedB Feed B: EDA + Catalyst PumpB Pump B (High Pressure) FeedB->PumpB Mixer T-Mixer (Micro-mixing) PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (40°C, 10 min residence) Mixer->Reactor BPR Back Pressure Regulator (8 bar) Reactor->BPR Sensor IR Sensor (Diazo Check) Reactor->Sensor Quench Quench/Collection (Acetic Acid) BPR->Quench Sensor->BPR

Caption: Continuous flow setup ensuring rapid mixing and thermal management of the exothermic cyclopropanation.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality (Cilastatin precursor), the following analytical methods must be validated.

Method A: HPLC Analysis (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄). 10:90

    
     90:10 over 20 mins.
    
  • Detection: UV @ 210 nm (Amide absorption).

  • Retention Times (Approx):

    • Amide Product: 4.5 min

    • Ester Intermediate: 12.0 min

    • Dimer Impurity (Fumarate): 14.5 min

Method B: GC-FID (Residual Solvents/Reagents)
  • Critical Check: Ensure no residual Ethyl Diazoacetate remains in the ester intermediate before heating in the amidation step.

  • Limit: EDA < 5 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Water in solventDry Toluene over molecular sieves (3Å). Water kills the carbene.
High Dimer Formation Low Isobutene concentrationIncrease Isobutene equivalents (Stream A flow rate).
Pressure Fluctuation N₂ gas evolutionEnsure BPR is set >5 bar to keep N₂ in solution until exit.
Incomplete Amidation Temperature too lowIncrease autoclave temp to 90°C or add more NaOMe catalyst.

References

  • Aratani, T. (1985). "Catalytic Asymmetric Synthesis of Cyclopropane Derivatives with Chiral Copper Carbenoids." Pure and Applied Chemistry, 57(12), 1839–1844. Link

  • Clark, J. D., et al. (2002).[5][6] "Understanding the Large-Scale Chemistry of Ethyl Diazoacetate via Reaction Calorimetry." Thermochimica Acta, 392, 177–186.[5][6] Link[5]

  • Sumitomo Chemical Co. (1982). "Process for producing cyclopropanecarboxylic acid derivatives."[3][7] U.S. Patent 4,329,496. Link

  • Organic Syntheses. (2008). "Cyclopropanation with Ethyl Diazoacetate." Org.[8] Synth., 85, 1. Link

  • BenchChem. (2025). "Application Notes for Large-Scale Synthesis of Cyclopropane Derivatives." Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethylcyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide (Cilastatin Intermediate)

Executive Summary & Synthesis Logic

The Challenge: The synthesis of 2,2-dimethylcyclopropanecarboxamide is chemically deceptive. While the cyclopropane ring formation (via carbenoid insertion) is the most famous step, the subsequent conversion to the amide is often where yield is silently lost due to the steric hindrance of the gem-dimethyl group . This bulky group at the C2 position shields the carbonyl carbon, making nucleophilic attack slower and increasing the likelihood of competitive hydrolysis or incomplete conversion.

The Solution Architecture: To maximize yield, we must abandon "standard" amidation protocols in favor of high-energy intermediates (Acid Chlorides) or biocatalytic precision. This guide prioritizes the Acid Chloride Route as it is the current industrial standard for high-throughput synthesis, while offering troubleshooting for the Nitrile Hydrolysis route.

Workflow Visualization

The following diagram outlines the critical decision nodes in the synthesis pathway.

SynthesisWorkflow Isobutene Isobutene + Diazoacetate Ester Ester Intermediate (Ethyl 2,2-dimethylcyclopropanecarboxylate) Isobutene->Ester Rh/Cu Catalyst (Carbenoid Insertion) Acid Carboxylic Acid (Hydrolysis) Ester->Acid NaOH/MeOH (Saponification) Impurity Impurity: Diacid/Dimer Ester->Impurity Side Reaction AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2, cat. DMF (Activation) AcidCl->Acid Moisture Hydrolysis Amide Target Amide (this compound) AcidCl->Amide NH3 (aq/gas) (Schotten-Baumann)

Caption: Critical path analysis for this compound synthesis. Red nodes indicate high-risk failure points.

Module A: The Amidation Protocol (Acid Chloride Route)

Context: Direct aminolysis of the ester is kinetically disfavored due to the gem-dimethyl steric block. You must proceed via the Acid Chloride.[1]

Step-by-Step Protocol
  • Activation: Charge the reactor with 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) and Toluene (5 vol).

  • Catalysis: Add DMF (0.05 eq). Critical: DMF forms the Vilsmeier-Haack reagent in situ, essential for overcoming steric bulk.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 40-50°C. Reflux for 2-3 hours until gas evolution (
    
    
    
    ) ceases.
  • Distillation: Remove excess

    
     under reduced pressure. Failure to remove excess reagent will cause violent exotherms in the next step.
    
  • Amidation (Schotten-Baumann Conditions):

    • Cool the Acid Chloride residue to 0°C.[1]

    • Dissolve in DCM or Toluene.

    • Add 25% Aqueous Ammonia (

      
      , 3.0 eq) slowly, maintaining temp <10°C.
      
    • Optional but Recommended: Add a phase transfer catalyst (TBAB, 0.01 eq) if using Toluene.

Troubleshooting The Amidation
SymptomProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of Acid ChlorideThe Acid Chloride is reverting to Acid before reacting with Ammonia. Ensure the organic phase is dry.[2] Increase agitation speed (RPM) to maximize interfacial surface area.
Violent Exotherm Residual Thionyl ChlorideIncomplete distillation in Step 4. Ensure vacuum strip is thorough. Co-evaporate with toluene twice to remove trapped

.
Product is Oily/Sticky Impurity: Dimer FormationThe starting acid contained significant impurities from the cyclopropanation step. Recrystallize the final amide in Heptane/Toluene (4:1).
Slow Reaction Steric HindranceThe gem-dimethyl group is blocking the attack. Increase

equivalents to 5.0 or switch to anhydrous

gas in THF to eliminate water competition.

Module B: Precursor Quality (The Hidden Variable)

Context: The yield of the amide is often determined before the amidation step. If your starting ester/acid has low diastereomeric excess (de) or enantiomeric excess (ee), the final crystallization will result in massive mass loss.

Logic Gate: Impurity Management

The most common impurity is the ring-opened isomer or the trans-isomer (if targeting cis, though trans is usually the thermodynamic product).

ImpurityLogic Start Crude Acid Precursor Check Check GC Purity Start->Check Direct Proceed to Amidation Check->Direct Purity > 95% Purify Purify Acid First Check->Purify Purity < 95% Purify->Start Recrystallize (Hexane)

Caption: Decision logic for precursor qualification. Proceeding with impure acid exponentially reduces amide yield.

Recommendation: If your crude acid purity is <95%, do not proceed to amidation. Recrystallize the acid from Hexane. The amide is much harder to purify than the acid.

Module C: Advanced Troubleshooting (FAQ)

Q: Can I use direct aminolysis on the ester to avoid Thionyl Chloride? A: Generally, No. The gem-dimethyl group makes the ester carbonyl extremely sluggish. While you can use high-pressure reactors (autoclave) with Methanolic Ammonia at 80°C, the reaction often stalls at 70% conversion. The Acid Chloride route, despite being two steps, is higher yielding overall because the conversion is quantitative.

Q: My product is trapped in the mother liquor. How do I recover it? A: this compound has moderate solubility in water.

  • Saturate the aqueous layer with NaCl (Salting out).

  • Perform multiple extractions with Ethyl Acetate (DCM is less effective for the amide).

  • Back-wash the organic layer with minimal brine.

Q: Why is my melting point broad (e.g., 130-136°C instead of sharp 138°C)? A: This indicates the presence of the racemate or diastereomers . The 2,2-dimethyl substitution creates a chiral center at C1 and C3.

  • Fix: Recrystallize from Toluene/Heptane (1:3) . Heat to reflux until dissolved, then cool slowly to 0°C. Fast cooling traps impurities.

References

  • Aratani, T. (1985). "Catalytic asymmetric synthesis of cyclopropane carboxylic acids: An industrial process for the manufacture of permethrin and cilastatin." Pure and Applied Chemistry, 57(12), 1839-1844. Link

  • BenchChem. (2025).[2] "Schotten-Baumann Reaction Troubleshooting Guide." Technical Support Center. Link

  • Shi, X., et al. (2006).[3] "Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents." Chinese Journal of Chemical Engineering, 14(4), 540-543. Link

  • Wang, Q., et al. (1998).[4] "Asymmetric synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid." Tetrahedron: Asymmetry, 9(22), 3971-3977. Link

  • Google Patents. (2010). "CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide." Link

Sources

"purification of 2,2-Dimethylcyclopropanecarboxamide from reaction mixtures"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It addresses the purification of 2,2-Dimethylcyclopropanecarboxamide (CAS: 75885-58-4), a critical intermediate in the synthesis of the dehydropeptidase inhibitor Cilastatin .[1][2]

Ticket ID: PUR-DMCPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Scope: Chemical Synthesis Work-up, Biocatalytic Recovery, Impurity Profiling[1][2]

Executive Summary & Molecule Profile[3][4]

User Context: You are likely synthesizing this amide via the ammonolysis of 2,2-dimethylcyclopropanecarbonyl chloride or the hydrolysis of the corresponding nitrile.[1][2] The primary challenge is separating the neutral amide from its acidic precursor (2,2-dimethylcyclopropanecarboxylic acid) and maintaining the integrity of the cyclopropane ring.[1][2]

PropertyDataRelevance to Purification
Structure Cyclopropane ring w/ gem-dimethylStrained ring; avoid strong acids at high heat.[1][3]
Melting Point 135–137 °CHigh MP allows for aggressive recrystallization.
Solubility (Water) Low (Cold), Moderate (Hot)Ideal for "Green" aqueous recrystallization.[2]
Solubility (Organic) Soluble in MeOH, EtOH, DCMGood for extraction; MeOH used for chiral enrichment.[1][2]
pKa ~16 (Amide) vs. ~5 (Acid impurity)Critical: Allows pH-swing extraction.

Frequently Asked Questions (Tier 1 Support)

Q1: My crude product contains significant amounts of 2,2-dimethylcyclopropanecarboxylic acid. How do I remove it without column chromatography? A: You must exploit the pKa difference. The amide is neutral, while the acid impurity ionizes at high pH.[1]

  • The Fix: Dissolve your crude mixture in an organic solvent (DCM or Ethyl Acetate). Wash with 10% aqueous Na₂CO₃ or NaOH (pH 9–11) . The acid converts to its water-soluble carboxylate salt and partitions into the aqueous layer. The amide remains in the organic layer.

Q2: I am using the biocatalytic route (nitrile hydrolysis) and my product is stuck in the aqueous broth. How do I recover it? A: Direct extraction from large water volumes is inefficient.

  • The Fix: Use a macroporous adsorption resin (e.g., Amberlite XAD-2 or D101).[1][2]

    • Adjust broth pH to ~9.0 (to ionize and exclude the acid impurity).

    • Pass supernatant through the resin.

    • Elute the amide with ethanol/water (gradient 40% to 80%) .

Q3: The melting point of my solid is depressed (128–130 °C). What is the best solvent to polish the crystals? A: Water is the superior solvent for bulk purity, while Methanol is superior for optical purity (if working with the chiral S-isomer).[1][2]

  • The Fix: Dissolve in water at 65 °C (approx. 10–15 mL/g). Cool slowly to 4 °C . This typically raises purity to >99%.

Detailed Protocols (Knowledge Base)

Protocol A: Chemical Synthesis Work-up (Acid Chloride Route)

Best for: Removing unreacted starting material and inorganic salts.[1]

  • Quench: After the ammonolysis reaction completes, strip off excess solvent/ammonia under reduced pressure.

  • Dissolution: Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram of theoretical yield).[2]

  • Acid Wash (Critical Step):

    • Wash the organic phase with 1M HCl (removes trace amine/ammonia).

  • Base Wash (Impurity Removal):

    • Wash the organic phase twice with 10% w/v Na₂CO₃ (pH ~10).

    • Mechanism:[1][3][4] This pulls the 2,2-dimethylcyclopropanecarboxylic acid into the water layer.[1][2]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate to dryness.

  • Yield Check: You should obtain a white to off-white solid. If oily, trace solvent remains (cyclopropanes can trap solvent in the lattice).[1] Dry under high vacuum at 40 °C.

Protocol B: Aqueous Recrystallization

Best for: Final polishing of crude material (95% → 99%+).[2]

  • Suspension: Suspend the crude amide in distilled water (Ratio: 1 g solid : 12 mL water).

  • Heating: Heat the mixture to 60–65 °C . Stir until complete dissolution occurs.

    • Note: If insoluble particles remain, perform a hot filtration.[1][2]

  • Crystallization:

    • Allow the solution to cool to room temperature naturally (approx. 1 hour).

    • Transfer to a fridge/chiller at 0–4 °C for 3 hours.

  • Filtration: Filter the white needles/plates. Wash with a small amount of ice-cold water.

  • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Troubleshooting Matrix (Tier 2 Support)

SymptomRoot CauseCorrective Action
Low Yield (<50%) Product lost in mother liquor during recrystallization.[5]Concentrate the mother liquor to half volume and induce a second crop. Ensure cooling reaches 0 °C.
Oily Product Presence of unreacted Nitrile or solvent entrapment.1. Triturate the oil with cold Hexane or Pentane to induce solidification.2.[1][2] Check NMR for Nitrile peak (~2230 cm⁻¹ IR).
Acid Impurity Persists pH of the wash was too low or emulsion formed.Ensure aqueous wash pH is >9. Add brine to break emulsions during extraction.
Low Optical Rotation Racemization or enrichment of the wrong isomer.Recrystallize from Methanol (not water).[2] The pure enantiomer packs better in MeOH, leaving the racemate in solution [1].[1]

Process Visualization

The following diagram illustrates the logical decision tree for purifying this compound based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity AcidImpurity Acid Impurity Present (2,2-dimethylcyclopropanecarboxylic acid) CheckImpurity->AcidImpurity High Acid Content InorganicSalts Inorganic Salts (NH4Cl, etc.) CheckImpurity->InorganicSalts Salts Present Extraction Dissolve in DCM/EtOAc Wash with 10% Na2CO3 (pH 10) AcidImpurity->Extraction InorganicSalts->Extraction AqueousLayer Aqueous Layer (Contains Acid Impurity) Extraction->AqueousLayer Impurity Removal OrganicLayer Organic Layer (Contains Amide) Extraction->OrganicLayer Product Retention RecrystDecision Select Recrystallization OrganicLayer->RecrystDecision Evaporate Solvent WaterRecryst Water Recrystallization (Heat to 65°C -> Cool to 4°C) RecrystDecision->WaterRecryst Standard Purity MeOHRecryst Methanol Recrystallization (For Optical Purity) RecrystDecision->MeOHRecryst Chiral Enrichment FinalProduct Pure this compound (>99% Purity) WaterRecryst->FinalProduct MeOHRecryst->FinalProduct

Caption: Figure 1. Purification logic flow for this compound, highlighting the pH-swing extraction and solvent selection for crystallization.

References

  • Process for Preparing Optically Active Cyclopropane Carboxamide. Source: WO2007069841A1 (Patent).[2] Relevance: Describes the recrystallization in methanol to increase optical purity and the synthesis from acid chloride. URL:[2]

  • Method for Purifying this compound. Source: CN101445466A (Patent).[2] Relevance: details the aqueous recrystallization method (Dissolve 45-65°C, Crystallize 0-4°C) and resin adsorption. URL:

  • Synthesis and Chiral Resolution of 2,2-Dimethylcyclopropane Carboxylic Acid. Source: ResearchGate (Abstract/Snippet).[2][6] Relevance: Establishes the relationship between the acid precursor and the amide intermediate in Cilastatin synthesis. URL:[Link][2]

Sources

Technical Support Center: Separation of 2,2-Dimethylcyclopropanecarboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric separation of 2,2-Dimethylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this chiral molecule. As a key intermediate in the synthesis of various pharmaceuticals, achieving high enantiomeric purity is often a critical step.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

The unique structural rigidity of the cyclopropane ring in this compound presents distinct challenges for chiral recognition.[1] This guide will delve into the primary techniques used for its enantioseparation, including chiral chromatography (HPLC and SFC), enzymatic resolution, and diastereomeric crystallization, providing not just protocols, but the scientific reasoning behind them.

I. Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers.[3][] The success of these methods hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I'm not seeing any separation of the this compound enantiomers on my polysaccharide-based chiral column. What should I do first?

Answer: Lack of resolution is a common starting point. It indicates that the chosen CSP and mobile phase are not creating a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the stationary phase.[5]

  • Initial Step: Re-evaluate Your Chiral Stationary Phase (CSP). The CSP is the most critical factor in chiral separations.[5] For amide compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad applicability.[5][6] However, no single column can separate all enantiomeric pairs.[6] If your initial choice isn't working, a systematic screening of different polysaccharide-based CSPs is the most effective approach.[7] Consider columns with different chiral selectors, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).

  • Workflow for No Initial Separation:

    Caption: Initial troubleshooting workflow for no enantiomeric separation.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to column overload.

  • Solution 1: Add a Mobile Phase Modifier. For amide compounds, which can have basic properties, interactions with residual acidic silanol groups on the silica support can cause peak tailing.[8] Adding a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase can significantly improve peak shape and resolution.[5][9]

  • Solution 2: Reduce Sample Concentration. Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[5] Try reducing the sample concentration or the injection volume.

  • Solution 3: Check for Contamination. A contaminated guard column or the inlet of the analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[10]

Question: I'm using SFC for the separation. What are the key parameters to optimize?

Answer: SFC offers advantages in speed and reduced solvent consumption.[][11] The key parameters to optimize for the separation of this compound enantiomers are:

  • Organic Modifier: The choice and percentage of the organic modifier (co-solvent), typically an alcohol like methanol or ethanol, significantly impact selectivity.[6] Systematically vary the modifier percentage.

  • Additives: As with HPLC, acidic or basic additives can be crucial for good peak shape and resolution, especially for ionizable compounds.[8] The combination of both an acidic (e.g., trifluoroacetic acid - TFA) and a basic (e.g., isopropylamine - IPA) additive can sometimes generate unique selectivity.[8]

  • Temperature and Pressure: Both temperature and back pressure can alter the fluid density and, consequently, the retention and selectivity.[6][8] It is worthwhile to investigate a range of temperatures and pressures.

Experimental Protocol: Chiral SFC Method Development

This protocol outlines a general approach for developing a chiral SFC method for the separation of this compound enantiomers.

  • Column Selection:

    • Begin by screening a set of polysaccharide-based chiral stationary phases. Recommended columns include those with amylose and cellulose backbones with various phenylcarbamate derivatives.[6]

  • Initial Screening Conditions:

    • Mobile Phase: Supercritical CO₂ and Methanol (as modifier).

    • Gradient: A common starting gradient is 5% to 50% Methanol over 5-10 minutes.[12]

    • Flow Rate: 2-4 mL/min for analytical columns.[9]

    • Back Pressure: 150 bar.[9]

    • Temperature: 40°C.[9]

    • Detection: UV at an appropriate wavelength for the compound.

  • Optimization:

    • If partial separation is observed, switch to isocratic conditions at a modifier percentage that provides good initial resolution.

    • Systematically adjust the modifier percentage in small increments (e.g., 2-5%) to optimize resolution.

    • If peak shape is poor, add a basic modifier (e.g., 0.1% IPA) to the organic modifier.[9]

    • Vary the column temperature (e.g., test at 25°C and 40°C) to assess the impact on selectivity.[6]

ParameterInitial Screening RangeOptimization FocusRationale
Chiral Stationary Phase 3-5 different polysaccharide columnsSelect the column with the best initial selectivity.The CSP is the primary driver of chiral recognition.[5]
Organic Modifier (%) 5-50% GradientIsocratic optimization around the elution percentage.Fine-tunes the elution strength and can significantly impact resolution.[6]
Additive None, or 0.1% TFA/IPAAddition of basic modifier (IPA/DEA) for peak shape.Amides may require a basic modifier to prevent tailing.[8][9]
Temperature 40°C25°C - 40°CAffects the thermodynamics of interaction and can alter selectivity.[6]
Back Pressure 150 bar100 - 200 barInfluences the density and solvating power of the supercritical fluid.

II. Enzymatic Resolution

Enzymatic resolution is a powerful technique for preparing enantiomerically pure compounds. This method relies on the stereoselectivity of enzymes, such as lipases or amidases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[13] For this compound, this could involve the enantioselective hydrolysis of the amide.[14]

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My enzymatic resolution is slow and gives low enantiomeric excess (ee). How can I improve it?

Answer: Low reaction rate and poor enantioselectivity are common challenges in developing enzymatic resolutions.

  • Solution 1: Enzyme Screening. The choice of enzyme is paramount. Screen a variety of commercially available lipases and amidases. Different enzymes will exhibit different activities and selectivities towards the substrate.[2] For instance, Delftia tsuruhatensis has been shown to harbor an R-amidase effective for the hydrolysis of (R)-2,2-dimethylcyclopropane carboxamide.[14]

  • Solution 2: Optimize Reaction Conditions.

    • pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Systematically vary these parameters to find the sweet spot for your chosen enzyme. For example, the hydrolysis of (R)-2,2-dimethylcyclopropane carboxamide was optimized at pH 8.5 and 35°C.[14]

    • Solvent System: The choice of solvent can dramatically impact enzyme performance. While aqueous buffers are common, using a biphasic system with an organic solvent can improve the solubility of hydrophobic substrates and sometimes enhance enantioselectivity.[13][15]

  • Solution 3: Consider Enzyme Immobilization. Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse, which is particularly important for larger-scale preparations.[14]

Question: The reaction stops at around 50% conversion, but the enantiomeric excess of the remaining substrate is still not high enough. What's happening?

Answer: This is a classic issue in kinetic resolutions. The maximum yield for one enantiomer in a kinetic resolution is 50%. To achieve high enantiomeric excess of the remaining substrate, the enzyme must be highly selective (high E-value).

  • Troubleshooting Logic:

    Caption: Decision tree for troubleshooting low enantiomeric excess in enzymatic resolution.

Experimental Protocol: Screening for Enzymatic Hydrolysis
  • Enzyme Selection: Obtain a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and amidases.

  • Reaction Setup:

    • In separate vials, prepare a solution of racemic this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Add a specific amount of each enzyme to the respective vials.

    • Incubate the reactions at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring the Reaction:

    • At various time points, withdraw an aliquot from each reaction.

    • Quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile).

    • Analyze the samples by chiral HPLC or SFC to determine the conversion and the enantiomeric excess of the remaining substrate and the product (2,2-dimethylcyclopropanecarboxylic acid).

  • Data Analysis:

    • Calculate the conversion and enantiomeric excess for each enzyme at different time points.

    • The most promising enzyme will show a reasonable conversion rate with a high enantiomeric excess.

III. Diastereomeric Crystallization

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[16] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[16] For this compound, this would typically involve hydrolysis to the corresponding carboxylic acid, followed by salt formation with a chiral amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I've formed diastereomeric salts, but I'm not getting selective crystallization of one diastereomer.

Answer: The success of diastereomeric crystallization is highly dependent on the properties of the diastereomeric salts and the crystallization conditions.

  • Solution 1: Screen Resolving Agents. The choice of the resolving agent is critical. For the resolution of a carboxylic acid, a variety of chiral amines (e.g., (R)- or (S)-1-phenylethylamine, brucine, ephedrine) should be screened.

  • Solution 2: Solvent Screening. The crystallization solvent plays a crucial role. A systematic screening of different solvents and solvent mixtures is necessary to find conditions where one diastereomer is significantly less soluble than the other.

  • Solution 3: Optimize Crystallization Conditions.

    • Temperature: The cooling rate can significantly affect the purity of the crystals. Slow cooling is generally preferred.[17]

    • Concentration: The concentration of the diastereomeric salt solution is a key parameter.

    • Seeding: Seeding the solution with pure crystals of the desired diastereomer can promote its crystallization.

Experimental Protocol: Diastereomeric Salt Resolution
  • Preparation of Racemic Acid: Hydrolyze racemic this compound to racemic 2,2-dimethylcyclopropanecarboxylic acid.

  • Salt Formation and Crystallization Screening:

    • Dissolve the racemic acid in a series of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate).

    • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-1-phenylethylamine).

    • Allow the solutions to cool slowly and observe for crystal formation.

  • Isolation and Analysis:

    • Isolate any crystals by filtration.

    • Liberate the carboxylic acid from the salt by treatment with an acid.

    • Determine the enantiomeric excess of the carboxylic acid using chiral HPLC or SFC.

  • Optimization:

    • Once a promising resolving agent and solvent system are identified, optimize the stoichiometry of the resolving agent, the concentration, and the cooling profile to maximize the yield and enantiomeric purity of the desired enantiomer.

References

  • Benchchem. (n.d.). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1297, 135-143. doi: 10.1016/j.chroma.2013.03.048.
  • Li, S., et al. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral this compound. Biotechnology and Bioengineering, 122(8), 2122-2134. doi: 10.1002/bit.29015.
  • American Laboratory. (2023, September 26). A Novel Chemical Route to Stable, Regenerable Zirconia-Based Chiral Stationary Phases for HPLC.
  • Liu, C., et al. (2013). Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013. Applied Microbiology and Biotechnology, 97(23), 10077-10086. doi: 10.1007/s00253-013-5038-z.
  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column.
  • Shi, X.-H., et al. (2005). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 19(3), 384-387.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • Zheng, R.-C., et al. (2010). Enantioselective hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium, Delftia tsuruhatensis CCTCC M 205114, on an alginate capsule carrier. Journal of Industrial Microbiology & Biotechnology, 37(5), 503-510. doi: 10.1007/s10295-010-0696-7.
  • Pereira, J., et al. (2021). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 26(16), 4998. doi: 10.3390/molecules26164998.
  • de Souza, R. O. M. A., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3505-3536. doi: 10.1039/D3GC00456B.
  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. doi: 10.29011/2639-4685.100023.
  • Regalado, E. L., et al. (2011). Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review.

Sources

"by-product analysis in 2,2-Dimethylcyclopropanecarboxamide production"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: By-Product Analysis in 2,2-Dimethylcyclopropanecarboxamide (DMCCA) Production

Current Status: Operational Topic: Impurity Profiling & Troubleshooting for DMCCA Synthesis Target Audience: Process Chemists, Analytical Scientists, Drug Development (Cilastatin focus)[1]

Core Directive & Technical Context

Welcome to the DMCCA Technical Support Hub. As a key intermediate in the synthesis of Cilastatin (a renal dehydropeptidase-I inhibitor used with Imipenem), the purity of (S)-2,2-dimethylcyclopropanecarboxamide is non-negotiable.[2]

The analytical challenge here is twofold:

  • Lack of Chromophores: The molecule lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) ineffective.[1]
    
  • Ring Strain: The cyclopropane ring (27.5 kcal/mol strain energy) is susceptible to thermal ring-opening during GC analysis, creating "ghost" impurities that are actually artifacts of the method.

This guide provides self-validating protocols to distinguish between process impurities (real) and method artifacts (false).

Impurity Genealogy & Pathway Analysis

Understanding where impurities originate is the first step in elimination. The following logic map tracks the genesis of common by-products based on the two dominant industrial synthesis routes: Carbenoid Cyclopropanation (Chemical) and Nitrile Hydration (Biotech).

DMCCA_Impurities Isobutene Isobutene Carbene Carbene Intermediate Isobutene->Carbene + Catalyst EDA Ethyl Diazoacetate EDA->Carbene Nitrile 2,2-Dimethyl- cyclopropanecarbonitrile Target (S)-DMCCA (Target Amide) Nitrile->Target Nitrile Hydratase Hydrolysis Residual Acid (DMCPA) Nitrile->Hydrolysis Over-hydrolysis (Amidase) Ester Ester Intermediate Carbene->Ester Cyclopropanation Dimer Fumarate/Maleate Derivatives Carbene->Dimer Dimerization (Side Rxn) Acid DMCPA (Acid) Ester->Acid Hydrolysis Acid->Target Amidation/Resolution R_Isomer (R)-Enantiomer Acid->R_Isomer Incomplete Resolution RingOpen Alkenyl Amides (Ring Opening) Target->RingOpen Thermal Degradation (GC Injector)

Figure 1: Impurity genealogy in DMCCA synthesis.[2] Red nodes indicate critical chemical by-products; Yellow nodes indicate stereochemical or hydrolysis impurities.[1][2]

Troubleshooting Guide: HPLC Anomalies

Issue 1: "I cannot resolve the Amide (Target) from the Acid (Impurity)."

  • The Science: DMCCA (Amide) is neutral, while DMCPA (Acid) has a pKa of ~4.[1]8. In standard neutral mobile phases, the acid may elute close to the amide due to hydrophobic interaction with the gem-dimethyl group.

  • The Fix: You must exploit the ionization state of the acid.

  • Protocol:

    • Buffer: Use 0.1% Phosphoric Acid (pH ~2.1).[2] At this pH, the acid is protonated (neutral) and interacts strongly with the C18 column, increasing retention. The amide remains neutral but is generally less retained than the protonated acid in high-organic gradients.

    • Wavelength: Switch UV detection to 210 nm or 215 nm . The carbonyl signal is weak; 254 nm will show nothing.

Issue 2: "My chromatogram shows a split peak for the main product."

  • The Science: This is likely Amide Rotamers or partial separation of Enantiomers if using a column with accidental chiral recognition (rare on C18 but possible with specific additives).

  • The Fix:

    • Temperature: Increase column temperature to 40°C. Rotamer interconversion becomes fast relative to the timescale of separation, merging the peaks.

    • Verification: If the split persists at 40°C, it is likely the (R)-enantiomer (if using a chiral column) or a structural isomer.[1]

Troubleshooting Guide: GC-MS & Thermal Instability

Issue 3: "I see 'ghost' peaks at M-15 or M-18 that don't appear in HPLC."

  • The Science: The 2,2-dimethylcyclopropane ring is strained.[3] In a hot GC injector (>250°C), it can undergo thermal ring opening to form isomeric alkenyl amides (e.g., 4-methylpent-3-enamide).[2] This is a Method Artifact , not a process impurity.

  • The Fix (Self-Validating Protocol):

    • Run A: Inject at 250°C Inlet Temp. Record area of "impurity."

    • Run B: Lower Inlet Temp to 180°C (or on-column injection).

    • Validation: If the "impurity" peak decreases significantly in Run B, it is a thermal degradation product generated during analysis.

Recommended GC Parameters:

ParameterSettingRationale
Inlet Mode Split (20:1)Prevents column overload; sharpens peaks.
Inlet Temp 200°C (Max) Minimizes thermal ring opening.[2]
Column DB-WAX or equivalentPolar phase separates amides better than non-polar DB-5.[1][2]
Flow 1.2 mL/min (He)Standard flow.[2]
Derivatization Optional (BSTFA)Silylating the amide N-H lowers the boiling point, allowing lower elution temps.

Standardized Analytical Workflows

Workflow A: Chiral Purity Analysis (The Critical Step)

Since Cilastatin requires the (S)-isomer, you must quantify the (R)-enantiomer.[1][2]

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).[1][2]

  • Mobile Phase: n-Hexane : Ethanol (90:10).[1][2] Note: Avoid water/acid if using normal phase chiral columns.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV 210 nm.

  • Acceptance Criteria: (S)-isomer > 99.5% ee.

Workflow B: Chemical Purity (Process Control)

Used to detect unreacted nitrile, acid hydrolysis products, and dimers.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 15 min: 5% B

  • Reference Standard: Inject pure DMCPA (Acid) to confirm retention time (usually elutes after the amide in acidic conditions due to the hydrophobic gem-dimethyl group).[2]

Visualizing the Decision Matrix

Use this flow to determine the analytical fate of an unknown peak.

Decision_Tree Start Unknown Peak Detected Method Method Used? Start->Method GC GC-MS Method->GC HPLC HPLC (RP) Method->HPLC ThermalCheck Run Thermal Validation (Lower Inlet Temp) GC->ThermalCheck UVCheck Check UV Spectrum HPLC->UVCheck Artifact Artifact: Thermal Ring Opening ThermalCheck->Artifact Peak Shrinks RealGC Real Volatile Impurity (Solvent/Dimer) ThermalCheck->RealGC Peak Stable AcidID Impurity: Hydrolysis Acid (Confirm with Std) UVCheck->AcidID Retention matches Acid Enantiomer Impurity: (R)-Isomer (Check Chiral Method) UVCheck->Enantiomer Split peak / Shoulder

Figure 2: Analytical decision matrix for classifying unknown impurities in DMCCA.

References

  • Cilastatin Synthesis Overview

    • Title: Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
    • Source: ResearchG
    • URL:[Link]

  • Biocatalytic Route (Nitrile Hydratase)

    • Title: An industrial one-pot, two-step bioprocess catalyzed by nitrile hydratase and amidase for (S)-2,2-dimethylcyclopropanecarboxamide.[1][2][5]

    • Source: Bioprocess and Biosystems Engineering.
    • URL:[Link]

  • Thermal Degradation of Cyclopropanes

    • Title: Thermal rearrangement of cyclopropanes (General Mechanism).
    • Source: Journal of the American Chemical Society (Mechanistic grounding).
    • URL:[Link][2]

  • Analytical Method (HPLC/GC Context)

    • Title: HPLC Determination of Cyclopropanecarboxylic Acid (Methodology Analog).
    • Source: SIELC Technologies Applic
    • URL:[Link]

Sources

Technical Support Center: 2,2-Dimethylcyclopropanecarboxamide (DMCPCA) Stability & Degradation

[1]

Status: Online | Role: Senior Application Scientist | Ticket ID: DMCPCA-STAB-001

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2,2-Dimethylcyclopropanecarboxamide (DMCPCA) . This guide addresses the stability profile of this critical intermediate, widely used in the synthesis of Cilastatin (a renal dehydropeptidase-I inhibitor).

Expert Insight: Unlike typical amides, DMCPCA exhibits unique stability profiles due to the Thorpe-Ingold effect (Gem-Dimethyl effect) .[1] The steric bulk of the methyl groups at the C2 position protects the carbonyl carbon from nucleophilic attack, while the cyclopropane ring introduces strain that can lead to unexpected ring-opening artifacts under harsh acidic conditions.

Physicochemical Dashboard
ParameterDataNote
CAS Registry 1459-55-8 (Racemic)Specific isomers (R/S) have distinct CAS numbers.[1][2]
Primary Degradant 2,2-Dimethylcyclopropanecarboxylic acid (DMCPA)Result of amide hydrolysis.[1]
pKa (Acid Form) ~4.65The acid product is ionized at neutral pH.[1]
Critical Risk Epimerization (Basic) / Ring Opening (Strong Acid)Stereochemical integrity is the primary quality attribute.[1]

Diagnostic Module: Acidic Conditions

User Issue: "I am observing low mass balance recovery during forced degradation in 1N HCl."

Root Cause Analysis

Under acidic conditions, the primary pathway is the hydrolysis of the amide to the carboxylic acid.[1] However, two specific artifacts often confuse researchers:

  • Volatility: The resulting acid (DMCPA) is a small, semi-volatile molecule.[1] If your protocol involves drying down the sample under heat/vacuum, you may be losing the degradant.[1]

  • Ring Opening (Artifact): While the gem-dimethyl group stabilizes the ring, extreme acidity (pH < 1) combined with heat can trigger acid-catalyzed ring opening, leading to acyclic impurities (e.g., halo-hexanoic acid derivatives if HCl is used).[1]

Troubleshooting Protocol: Acid Hydrolysis Validation

Use this protocol to distinguish between degradation and experimental error.

  • Preparation: Dissolve DMCPCA (1 mg/mL) in 0.1 N HCl (avoid 1N unless necessary).

  • Incubation: Heat at 60°C for 4 hours. Do not reflux.

  • Quenching (Crucial): Neutralize immediately with cold 0.1 N NaOH to pH 6-7. Do not evaporate.

  • Analysis: Inject directly onto HPLC.

    • Pass Criteria: Sum of Amide Area + Acid Area > 95%.[1][2]

    • Fail Criteria: Appearance of broad peaks at late retention times (indicative of ring-opened polymers or acyclic chains).[1]

Pathway Visualization

AcidDegradationAmideDMCPCA(Amide)InterTetrahedralIntermediateAmide->Inter+ H+, + H2O(Slow Step)RingOpenAcyclic Impurities(Ring Opening)Amide->RingOpenStrong Acid (pH < 1)+ HeatAcidDMCPA(Carboxylic Acid)Inter->Acid- NH4+

Caption: Figure 1. Acid-catalyzed degradation pathways.[1] Note the secondary risk of ring opening under harsh conditions.

Diagnostic Module: Basic Conditions

User Issue: "The amide peak is not decreasing even after 24 hours in 0.1 N NaOH, but I see a splitting of the main peak."

Root Cause Analysis
  • Steric Hindrance: The gem-dimethyl group at C2 sterically hinders the approach of the hydroxide ion to the carbonyl carbon at C1. This makes DMCPCA significantly more resistant to base hydrolysis than linear amides.[1]

  • Epimerization (The "Splitting" Peak): The alpha-proton (at C1) is acidic.[1] Strong bases can deprotonate this position, leading to a planar enolate intermediate.[1] When reprotonated, the stereocenter can invert (e.g., cis converting to trans).[1] This is often mistaken for a stable impurity.[1]

Troubleshooting Protocol: Stereochemical Integrity Check

Use this to confirm if you are degrading the molecule or just scrambling its chirality.

  • Condition: 0.1 N NaOH at 40°C.

  • Sampling: Take aliquots at T=0, T=4h, T=24h.

  • Analysis: You must use a Chiral HPLC method or a high-resolution C18 column capable of separating diastereomers.[1]

    • Observation: If the main peak splits into two peaks with identical MS spectra (m/z 113 for amide), you are inducing epimerization , not hydrolysis.[1]

  • Corrective Action: Lower the pH to < 10 or reduce temperature. If hydrolysis is the goal (e.g., for synthesis), enzymatic hydrolysis (using Rhodococcus sp.[1][3] amidase) is recommended over chemical hydrolysis to preserve stereochemistry.[1]

Pathway Visualization

BaseDegradationAmideDMCPCA(Pure Isomer)EnolatePlanar Enolate(Intermediate)Amide->EnolateOH- (Deprotonation)AcidDMCPA(Hydrolysis Product)Amide->AcidOH- / Heat(Very Slow)RacemateRacemic Mixture(Cis/Trans Scrambling)Enolate->RacemateReprotonation

Caption: Figure 2. Base-induced pathways.[1] Note that epimerization (racemization) often occurs faster than hydrolysis.[1]

Analytical Method Support (HPLC)

User Issue: "I cannot separate the Amide from the Acid degradation product."

The "Self-Validating" Separation System

Because the degradation product is a carboxylic acid (pKa ~4.6), its retention time is highly pH-dependent.[1]

VariableRecommendationWhy?
Column C18 (End-capped), 3-5 µmStandard hydrophobicity is sufficient.[1]
Mobile Phase A 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.[1]0)Critical: You must suppress the ionization of the acid (keep it neutral) to retain it on the column. At neutral pH, the acid will elute in the void volume.[1]
Mobile Phase B AcetonitrileMethanol can cause transesterification artifacts if used as a diluent in acidic samples.[1]
Wavelength 210-220 nmThe molecule lacks a strong chromophore; low UV detection is required.
Analytical Decision Tree

AnalyticalTreeStartIssue: Poor Separationof Amide & AcidCheckPHIs Mobile PhasepH < 3.0?Start->CheckPHYesPHYesCheckPH->YesPHNoPHNo (pH > 4)CheckPH->NoPHAcid in VoidCheckRTIs Acid RT unstable?YesPH->CheckRTAdjustPHAction: Acidify MP.Acid elutes too fast (ionized).NoPH->AdjustPHBufferAction: Use Buffer(Ammonium Formate)instead of just acid.CheckRT->BufferYes

Caption: Figure 3. Troubleshooting logic for HPLC separation of DMCPCA and its acidic degradant.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection for this molecule? A: Yes, but only at low wavelengths (210 nm).[1] The cyclopropane ring and the amide bond have weak absorbance. For higher sensitivity, use a refractive index (RI) detector or LC-MS/CAD (Charged Aerosol Detector).[1]

Q: Why is the ring stable? I thought cyclopropanes were reactive. A: While cyclopropanes possess ring strain (~27 kcal/mol), the 2,2-dimethyl substitution provides kinetic stability.[1] The substituents shield the ring from attack.[1] However, this stability is not infinite; avoid boiling in concentrated HCl.[1]

Q: Is the degradation pathway oxidative? A: Generally, no.[1] DMCPCA is stable to oxidation under standard stress testing (H2O2).[1] The primary risks are hydrolytic (acid/base) and stereochemical (base).[1]

References

  • Mechanism of Amide Hydrolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (Standard text on amide hydrolysis mechanisms).

  • Cyclopropane Stability & Prodrugs: Bender, D., et al. (2008).[1][4] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][4][5] Organic Letters, 10(3), 509-511.[1]

  • Enzymatic Hydrolysis & Stereochemistry: Zhang, Z. J., et al. (2010).[1] "Enantioselective hydrolysis of (R)-2,2-dimethylcyclopropane carboxamide by immobilized cells..." Journal of Industrial Microbiology and Biotechnology, 37(5), 503-510.[1][2]

  • Cilastatin Intermediate Synthesis: Patent US5068428A.[1] "Process for the preparation of cyclopropanecarboxamide." (Details on industrial synthesis and stability handling).

  • Analytical Separation (HPLC): SIELC Technologies. "HPLC Determination of Cyclopropanecarboxylic Acid." (Methodology for separating the acid form).

"scale-up challenges for the industrial production of 2,2-Dimethylcyclopropanecarboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Industrial Synthesis of 2,2-Dimethylcyclopropanecarboxamide

Ticket System Status: 🟢 Operational Topic: Scale-Up Challenges & Process Safety Target Molecule: this compound (DMCPCA) – Key Intermediate for Cilastatin.[1]

Introduction: The Critical Path to Cilastatin

Welcome to the Process Chemistry Support Center. You are likely here because you are scaling up the production of This compound , the structural anchor for Cilastatin (a renal dehydropeptidase-I inhibitor).

While the retrosynthesis looks simple—a cyclopropanation of isobutylene followed by amidation—the industrial reality is a minefield of thermal hazards, poor stereocontrol, and multiphase mass transfer limitations. This guide addresses the four most common "failure modes" reported by process engineers during the transition from kilo-lab to pilot plant.

Module 1: Thermal Runaway During Cyclopropanation

User Issue: "We are observing uncontrollable temperature spikes (


 above setpoint) during the addition of Ethyl Diazoacetate (EDA) to Isobutylene. Our safety calorimetry (RC1) data suggests a high risk of triggering EDA decomposition."

Root Cause Analysis: The reaction of isobutylene with EDA is a Type A exothermic reaction (instantaneous). In batch mode, if the catalyst (typically Copper or Rhodium-based) is not active enough or if mixing is poor, EDA accumulates.[1] Once the reaction triggers, the accumulated EDA reacts all at once, releasing heat faster than the jacket can remove it. This triggers the decomposition of EDA (onset


), which is explosive.

Troubleshooting Protocol: Transition to Continuous Flow To mitigate the explosion risk of EDA, you must minimize the "active inventory" of the hazardous reagent.

Step-by-Step Implementation:

  • Feed Preparation: Dissolve EDA in Toluene (keep concentration

    
     to stay below the detonation threshold).
    
  • Isobutylene Handling: Liquefy Isobutylene under pressure (approx. 4-5 bar) and mix with the catalyst stream.

  • Reactor Setup: Use a tubular reactor (Plug Flow Reactor - PFR) with high surface-area-to-volume ratio for rapid heat exchange.[1]

  • Quench: Immediately quench the reactor effluent to prevent downstream polymerization.

Visualization: Continuous Flow Safety Setup

FlowChemistry EDA Ethyl Diazoacetate (in Toluene) Mixer Static Mixer (High Turbulence) EDA->Mixer Pump A Iso Liquefied Isobutylene + Catalyst (Rh/Cu) Iso->Mixer Pump B (Pressurized) Reactor Tubular Reactor (Cooled Jacket, 40°C) Mixer->Reactor Exothermic Zone Quench Quench Zone (Removal of Heat) Reactor->Quench Conversion >98% Product Crude Ester Intermediate Quench->Product

Figure 1: Continuous flow setup to minimize EDA accumulation and manage exothermicity.

Module 2: Amidation Stalling & Pressure Hazards

User Issue: "Conversion of the ethyl ester to the amide using aqueous ammonia is stuck at 70% after 48 hours. Increasing the temperature causes our reactor pressure to exceed safety ratings."

Root Cause Analysis: The gem-dimethyl group on the cyclopropane ring creates significant steric hindrance , shielding the carbonyl carbon from nucleophilic attack. Aqueous ammonia is often insufficient due to the biphasic nature of the system (organic ester vs. aqueous ammonia) and the "salting out" effect which further reduces contact.

Troubleshooting Protocol: High-Pressure Methanolic Ammonolysis Switch from aqueous ammonia to a homogeneous organic system to improve mass transfer and reaction rate.

Optimized Parameters:

ParameterRecommendationScientific Rationale
Reagent ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

in Methanol (saturated,

)
Creates a homogeneous phase; Methanol activates the carbonyl via H-bonding.
Catalyst Sodium Methoxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, 0.1 eq)
Generates the highly nucleophilic amide ion (

) equivalent in situ.
Pressure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Keeps ammonia dissolved at elevated temperatures.
Temperature

Overcomes the activation energy barrier caused by steric hindrance.

Safety Warning: Ensure your autoclave burst discs are rated for methanol/ammonia vapor pressure at


 (approx 10-12 bar safety margin recommended).

Module 3: Stereochemical Purity (The Enantiomer Problem)

User Issue: "The chemical synthesis yields a racemic mixture. We need the (S)-isomer for Cilastatin, but classical resolution with chiral amines is giving low yields (<30%)."[1]

Root Cause Analysis: Chemical cyclopropanation, even with chiral ligands (e.g., chiral bis-oxazolines), often degrades in enantioselectivity (ee) upon scale-up due to temperature gradients.[1] Furthermore, separating the cis/trans isomers is difficult via distillation.

Troubleshooting Protocol: Enzymatic Resolution Abandon chemical resolution in favor of a biocatalytic "polishing" step. This is the industry standard for Cilastatin intermediates.

Workflow:

  • Synthesize Racemic Amide: produce the inexpensive racemate using the methods in Modules 1 & 2.

  • Bio-Resolution: Use a specific amidase (e.g., from Comamonas acidovorans or Delftia tsuruhatensis).[1][2]

  • Mechanism: The enzyme selectively hydrolyzes the unwanted (R)-amide to the acid, leaving the desired (S)-amide intact (or vice versa, depending on the specific enzyme strain).

Visualization: Enzymatic Resolution Pathway

Biocatalysis Racemate Racemic (R,S)-Amide Input Stream Bioreactor Bioreactor (Immobilized Amidase) Racemate->Bioreactor Aqueous Suspension Separation Phase Separation / Filtration Bioreactor->Separation Kinetic Resolution S_Amide (S)-Amide (Solid Precipitate) Separation->S_Amide Target Product R_Acid (R)-Acid Byproduct (Soluble in Water) Separation->R_Acid Waste/Recycle Recycle Chemical Racemization (Recycle Loop) R_Acid->Recycle Optional Recycle->Racemate Re-entry

Figure 2: Biocatalytic resolution workflow separating the target (S)-amide from the (R)-acid byproduct.

Module 4: Solid State Handling (Caking)

User Issue: "The final product cakes into a rock-hard solid during drying, damaging our vacuum dryer agitator."

Root Cause Analysis: DMCPCA has a high tendency to sublime and bridge crystals during drying. If the residual solvent is water or methanol, the formation of hydrates or solvates can lead to "wet cementing."

Troubleshooting Protocol:

  • Solvent Swap: Perform a solvent swap to Toluene/Heptane before the final crystallization.

  • Anti-Solvent Crystallization: Dissolve in minimal hot Toluene, then slowly add Heptane. This produces defined needles rather than amorphous clumps.

  • Drying: Use a conical dryer with intermittent (not continuous) agitation to prevent crystal breakage and subsequent cementing.

References & Authority

  • Continuous Flow Cyclopropanation:

    • Source: "Safe Scale-up of Exothermic Reactions with Ethyl Diazoacetate."

    • Context: Describes the thermal hazards and flow chemistry solutions for EDA handling.

    • Link: (General reference to EDA safety in flow).[1]

  • Enzymatic Resolution for Cilastatin Intermediates:

    • Source: "Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis."[3]

    • Context: Details the use of Rhodococcus and Delftia strains for resolving DMCPCA.

    • Link:[1]

  • Industrial Synthesis Overview:

    • Source: "Process for the preparation of Cilastatin."[4]

    • Context: Patent literature describing the full synthetic route including the amide intermediate.

    • Link:[1]

  • Flow Synthesis of Pharmaceutical Intermediates:

    • Source: "Continuous flow synthesis of a pharmaceutical intermediate."[5][6][7]

    • Context: General principles of flow chemistry applied to API synthesis.

    • Link:[1]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of (R)- and (S)-2,2-Dimethylcyclopropanecarboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—molecules that are non-superimposable mirror images of each other—is of paramount importance. These stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic techniques used to differentiate the (R)- and (S)-enantiomers of 2,2-Dimethylcyclopropanecarboxamide, a key chiral building block in various bioactive molecules.

This document moves beyond a simple recitation of methods to provide a foundational understanding of the principles at play, detailed experimental protocols, and the rationale behind the selection of specific techniques.

The Challenge of Chirality: Why Standard Spectroscopy Fails

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Standard spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also inherently unable to differentiate between enantiomers. This is because these methods probe molecular properties that are independent of the three-dimensional arrangement of atoms in a way that is sensitive to chirality. For instance, the energies of nuclear spin states in a magnetic field and the vibrational frequencies of bonds are identical for both enantiomers. Consequently, their NMR and IR spectra are superimposable.

To overcome this, we must employ specialized spectroscopic methods that interact with the chiral nature of the molecules, either by using a chiral environment or by employing a spectroscopic technique that is inherently sensitive to chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Environment

While standard NMR cannot distinguish between enantiomers, it can differentiate between diastereomers, which have different physical and chemical properties. The strategy, therefore, is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a chiral auxiliary. This can be achieved through two primary methods: the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[1]

Chiral Derivatizing Agents (CDAs): The Mosher's Acid Approach

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride derivatives.[2] By reacting a racemic mixture of a chiral alcohol or amine with a single enantiomer of Mosher's acid chloride, a mixture of diastereomeric esters or amides is formed. These diastereomers will exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the enantiomeric excess (ee) of the original mixture.

While this compound is an amide and not directly suitable for esterification with Mosher's acid, the principle can be applied to its corresponding chiral carboxylic acid precursor, 2,2-dimethylcyclopropane carboxylic acid, or by using other suitable CDAs that react with amides.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (Illustrative)

  • Derivatization: In two separate NMR tubes, react the racemic 2,2-dimethylcyclopropane carboxylic acid with (R)-(-)-1-(1-naphthyl)ethylamine and (S)-(+)-1-(1-naphthyl)ethylamine, respectively, in the presence of a suitable coupling agent (e.g., DCC or EDCI) in an appropriate deuterated solvent (e.g., CDCl₃).

  • Reaction Monitoring: Allow the reactions to proceed to completion. The formation of the diastereomeric amides can be monitored by thin-layer chromatography (TLC).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Spectral Analysis: Compare the spectra of the two diastereomers. Look for well-resolved signals, for example, the methyl protons on the cyclopropane ring or the methine proton of the chiral amine. The chemical shift difference (Δδ) between the signals for the two diastereomers allows for their distinction.

  • Enantiomeric Excess (ee) Determination: For a non-racemic sample, the ratio of the integrals of the corresponding signals for the two diastereomers directly corresponds to the enantiomeric ratio of the original sample.

CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis racemate Racemic Amide reaction Diastereomer Formation racemate->reaction Coupling Agent cda Chiral Derivatizing Agent (CDA) cda->reaction nmr ¹H NMR Spectroscopy reaction->nmr spectra Distinct Spectra for Diastereomers nmr->spectra ee Calculate Enantiomeric Excess (ee) spectra->ee CSA_Workflow cluster_prep In-situ Preparation cluster_analysis Analysis enantiomers Enantiomeric Mixture complex Transient Diastereomeric Complexes enantiomers->complex Non-covalent interaction csa Chiral Solvating Agent (CSA) csa->complex nmr ¹H NMR Spectroscopy complex->nmr split_spectra Split Signals for Enantiomers nmr->split_spectra quantify Quantify ee from Signal Integration split_spectra->quantify

Caption: Workflow for enantiomeric excess determination using a Chiral Solvating Agent (CSA) and NMR spectroscopy.

Parameter Chiral Derivatizing Agents (CDAs) Chiral Solvating Agents (CSAs)
Principle Covalent bond formation to create diastereomers.Non-covalent formation of transient diastereomeric complexes. [1]
Sample Prep Requires chemical reaction and purification.Simple mixing in an NMR tube.
NMR Spectra Stable, well-defined signals for each diastereomer.Time-averaged signals; splitting can be temperature and concentration dependent.
Pros Large chemical shift differences are often observed.Fast, non-destructive, and requires small sample amounts.
Cons Time-consuming, potential for kinetic resolution, requires pure CDA.Smaller chemical shift differences, requires optimization of conditions.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical techniques directly measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are absolute, meaning they can be used to determine the absolute configuration of a molecule by comparing experimental spectra with those predicted from quantum chemical calculations.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. [3]The resulting spectrum is a plot of this differential absorbance (ΔA) versus frequency. Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). [3]VCD is particularly powerful for determining the absolute configuration of small molecules in solution. [4]

Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy

  • Sample Preparation: Prepare a solution of the enantiopure (R)- or (S)-2,2-Dimethylcyclopropanecarboxamide in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration that gives a reasonable absorbance in the IR spectrum (typically 0.01 to 0.1 M). The solvent should have minimal absorption in the spectral regions of interest.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module. [4]3. Data Acquisition: Acquire the VCD spectrum over the desired mid-IR range (e.g., 800-2000 cm⁻¹). Data collection times are typically longer than for standard IR spectroscopy to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is processed to yield the final VCD spectrum, which is typically baseline-corrected.

  • Comparison: The VCD spectrum of the (R)-enantiomer will be the mirror image of the spectrum of the (S)-enantiomer.

VCD_Workflow cluster_source Light Source & Sample cluster_detection Detection & Analysis ir_source Infrared Light polarizer Linear Polarizer ir_source->polarizer pem Photoelastic Modulator (PEM) polarizer->pem sample Chiral Sample pem->sample detector Detector sample->detector lock_in Lock-in Amplifier detector->lock_in vcd_spectrum VCD Spectrum (ΔA vs. Frequency) lock_in->vcd_spectrum

Caption: Simplified experimental workflow for Vibrational Circular Dichroism (VCD) spectroscopy.

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet-visible (UV-Vis) light. [5]ECD is sensitive to the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The amide group in this compound is a chromophore that will give rise to ECD signals. As with VCD, the ECD spectra of enantiomers are mirror images of each other.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: Dissolve the enantiopure sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or water) to a concentration that gives a UV absorbance of approximately 0.5-1.0 at the λ_max.

  • Instrumentation: Use a CD spectropolarimeter.

  • Spectral Acquisition: Scan the appropriate UV-Vis wavelength range (e.g., 190-400 nm).

  • Data Analysis: The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) or molar ellipticity [θ] versus wavelength.

  • Comparison: The ECD spectrum of the (R)-enantiomer will be the mirror image of that of the (S)-enantiomer.

Spectroscopic Technique Principle Expected Observation for Enantiomers Primary Application
NMR with CSA Formation of transient diastereomeric complexes. [1]Splitting of corresponding signals into two sets.Determination of enantiomeric excess.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light. [3]Mirror-image spectra (equal magnitude, opposite sign).Determination of absolute configuration.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light. [5]Mirror-image spectra.Determination of absolute configuration, especially for molecules with chromophores.

Conclusion

The spectroscopic differentiation of the (R)- and (S)-enantiomers of this compound requires moving beyond standard analytical techniques. NMR spectroscopy, when coupled with chiral solvating agents, provides a rapid and non-destructive method for determining enantiomeric purity. Chiroptical methods, namely VCD and ECD, offer a direct probe of the molecule's absolute configuration, with the resulting spectra for the two enantiomers being perfect mirror images. The choice of technique will depend on the specific analytical question being addressed, with NMR being well-suited for reaction monitoring and quality control, while VCD and ECD are the gold standards for the unambiguous assignment of absolute stereochemistry.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

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  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

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"comparative analysis of different catalysts for 2,2-Dimethylcyclopropanecarboxamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Catalysts for 2,2-Dimethylcyclopropanecarboxamide Synthesis

Authored by a Senior Application Scientist

Introduction: The Significance of a Strained Ring

In the landscape of pharmaceutical development, the cyclopropane ring, despite its inherent strain, is a prized structural motif. Its rigid, three-dimensional nature allows for precise conformational constraint in drug candidates, often leading to enhanced potency and metabolic stability. This compound, particularly its (S)-enantiomer, is a high-value chiral intermediate, most notably for the synthesis of Cilastatin.[1][2][3] Cilastatin is a renal dehydropeptidase-I inhibitor, co-administered with the antibiotic imipenem to prevent its degradation, thereby enhancing its efficacy.[2][3]

The construction of this gem-disubstituted cyclopropane amide is a non-trivial synthetic challenge. The efficiency, selectivity (both chemo- and stereo-), and industrial scalability of its synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of the primary catalytic systems employed for this purpose, offering field-proven insights and experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.

Comparative Analysis of Catalytic Methodologies

The synthesis of the 2,2-dimethylcyclopropane core can be broadly approached through three catalytic paradigms: transition metal catalysis, heterogeneous catalysis, and biocatalysis. Each offers a distinct profile of advantages and limitations regarding efficiency, selectivity, cost, and environmental impact.

Transition Metal-Catalyzed Homogeneous Systems

These methods typically involve the reaction of an alkene with a carbene precursor, most commonly a diazo compound, mediated by a soluble metal complex. The catalyst's role is to decompose the diazo compound to form a metal carbene intermediate, which then transfers the carbene moiety to the alkene.[4][5]

  • Rhodium (Rh) Catalysts: Dirhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are the gold standard for high-yield cyclopropanation reactions.[4][6] Their exceptional efficiency stems from the facile formation of a rhodium-carbene intermediate, which reacts concertedly with the alkene.[4] For asymmetric synthesis, the carboxylate ligands can be exchanged for chiral ones, enabling high levels of enantioselectivity.[7][8][9] The primary drawbacks are the high cost and toxicity of rhodium, necessitating very low catalyst loadings and efficient recovery for industrial applications.

  • Copper (Cu) Catalysts: As a more economical and less toxic alternative to rhodium, copper catalysis has been extensively developed.[5][10] Copper complexes, particularly with chiral bisoxazoline (BOX) or pybox ligands, can catalyze highly enantioselective cyclopropanations.[10][11] Beyond diazo compounds, copper catalysts are versatile and can mediate cyclopropanation using other carbene precursors like iodonium ylides.[10] Recent advancements include photoredox/copper dual catalytic systems that avoid the use of potentially explosive diazo compounds altogether, broadening the reaction's functional group tolerance.[12]

  • Iron (Fe) & Cobalt (Co) Catalysts: Representing a move towards more sustainable chemistry, catalysts based on earth-abundant metals like iron and cobalt have gained traction.[5] These systems, often employing porphyrin-based ligands, can proceed through a distinct metalloradical mechanism.[13][14] While they may sometimes require different reaction conditions, they offer a greener and more cost-effective approach. Chiral iron carbene complexes have been successfully used in the asymmetric synthesis of the precursor to (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric excess.[1]

Heterogeneous Catalytic Systems

The primary driver for using heterogeneous catalysts is the simplification of post-reaction processing. A solid-supported catalyst can be removed by simple filtration, facilitating product purification and catalyst recycling.

  • Simmons-Smith and Related Reactions: The classic Simmons-Smith reaction utilizes a zinc-copper couple to form a zinc carbenoid from diiodomethane.[15] This methodology is robust and avoids diazo compounds. A notable application in this area uses a zinc powder/copper(I) chloride-acetyl chloride system for the cyclopropanation step in a route to 2,2-dimethylcyclopropane carboxylic acid.[1] While effective, these reactions are often stoichiometric in the metal, which presents waste and cost challenges on an industrial scale. Key limitations can include metal leaching and catalyst deactivation, which may require oxidative regeneration protocols to restore activity.[13]

Biocatalysis: The Enzymatic Approach

Biocatalysis offers an unparalleled level of stereoselectivity under exceptionally mild aqueous conditions, aligning perfectly with green chemistry principles. For producing enantiopure (S)-2,2-dimethylcyclopropanecarboxamide, enzymatic strategies are highly effective and are used in industrial processes.[1][2]

  • Kinetic Resolution: This is the most common biocatalytic strategy. It starts with a racemic mixture of the amide or a precursor ester. An enzyme, typically an amidase or a lipase, selectively acts on one enantiomer.[16] For example, amidases from microorganisms like Delftia tsuruhatensis can selectively hydrolyze the (R)-enantiomer of this compound to the corresponding carboxylic acid, leaving the desired (S)-amide untouched and in high enantiomeric excess.[17] Similarly, lipases like Novozyme 435 can resolve the racemic ester precursor.[1]

  • Asymmetrization of Prochiral Precursors: An alternative biocatalytic route involves the use of an enzyme, such as Pig Liver Esterase (PLE), to selectively hydrolyze one of two identical ester groups on a prochiral precursor, like dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate.[18][19] This directly establishes the desired stereocenter.

The primary advantage of biocatalysis is the exquisite enantioselectivity (>99% ee is common) and the avoidance of harsh reagents and solvents.[17] The main challenge lies in enzyme discovery, optimization, and stability under process conditions.

Data Presentation: Performance at a Glance

The following table summarizes the performance of representative catalytic systems. Note that direct comparison is challenging as substrates and conditions vary across studies. The data is intended to highlight the capabilities of each approach.

Catalyst CategorySpecific Catalyst/SystemTypical Substrate(s)Yield (%)Stereoselectivity (ee% or dr)Key AdvantagesKey Limitations
Rhodium [Rh₂(OAc)₄]Styrene, Ethyl Diazoacetate~92N/A (achiral)High efficiency, broad scope, well-understood.[6]High cost, toxicity of Rh metal.
Rhodium (Chiral) Rh₂(S-PTAD)₄1-Octene, Ethyl Diazoacetate>9997% ee, >20:1 drExcellent enantioselectivity and diastereoselectivity.[6]Very high catalyst cost.
Copper (Chiral) Cu(I)-BisoxazolineInternal Olefins, Diazomalonatesup to 9590-95% eeGood enantioselectivity, lower cost than Rh.[10]Can be sensitive to air and moisture.
Iron (Chiral) Chiral Iron Carbene Complex2-Methylpropene-up to 92% eeEarth-abundant metal, low toxicity.[1]Newer technology, less developed scope.
Heterogeneous Zn/CuCl-AcCl2-Methylbutenoic acid derivative44.1 (multi-step)N/A (produces racemate)Avoids diazo compounds, simple workup.[1]Often stoichiometric, potential metal waste.
Biocatalysis Delftia tsuruhatensis (Amidase)Racemic this compound>49 (for S-amide)97.7% eeExtremely high enantioselectivity, green process.[17]Limited to specific substrates, requires bioprocess development.
Biocatalysis Novozyme 435 (Lipase)Racemic ethyl-2,2-dimethylcyclopropane carboxylate45.6 (for S-acid)99.2% eeCommercially available enzyme, high ee.[1]Requires subsequent conversion of acid to amide.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate a key catalytic cycle and a representative experimental workflow.

Catalytic_Cycle cluster_main General Transition Metal-Catalyzed Cyclopropanation Catalyst M(L)n Catalyst Carbene M(L)n=CR₂ Metal Carbene Catalyst->Carbene + R₂C=N₂ - N₂ Diazo R₂C=N₂ (Diazo Compound) Product Cyclopropane Carbene->Product + Alkene Alkene Alkene Product->Catalyst releases

Caption: Generalized catalytic cycle for transition metal-mediated cyclopropanation.

Biocatalytic_Resolution cluster_workflow Workflow for Biocatalytic Kinetic Resolution Start Racemic Amide (R- and S-enantiomers) Bioreactor Bioreactor: - Aqueous Buffer - Immobilized Amidase - Controlled T, pH Start->Bioreactor Mixture Reaction Mixture: - S-Amide (product) - R-Acid (by-product) Bioreactor->Mixture Enzymatic Hydrolysis Separation Separation (e.g., Extraction at controlled pH) Mixture->Separation Product Purified S-Amide Separation->Product Byproduct R-Acid Separation->Byproduct

Caption: Workflow for the kinetic resolution of a racemic amide using an enantioselective amidase.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples. All operations should be conducted by trained personnel in a suitable laboratory environment, adhering to all safety precautions.

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

Causality: This protocol uses slow addition of the diazo compound to maintain its low concentration in the reaction mixture. This is critical to prevent the dimerization of the highly reactive carbene intermediate, thus maximizing the yield of the desired cyclopropane product.

  • Catalyst Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a syringe pump inlet, under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 equiv) and dirhodium(II) tetraacetate (0.005-0.01 equiv) to anhydrous, degassed dichloromethane.

  • Reaction Setup: Prepare a solution of the diazoacetate (e.g., ethyl diazoacetate, 1.1 equiv) in anhydrous dichloromethane. Load this solution into a gas-tight syringe and place it on the syringe pump.

  • Execution: Heat the flask containing the alkene and catalyst to reflux (approx. 40°C). Begin the slow addition of the diazoacetate solution via syringe pump over 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alkene.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure cyclopropane product.

Protocol 2: Biocatalytic Resolution with Immobilized D. tsuruhatensis Cells

Trustworthiness: This protocol describes a self-validating system where the endpoint is determined by achieving approximately 50% conversion. At this point, the maximum theoretical yield and enantiomeric excess of the remaining (S)-amide are achieved. Monitoring the formation of the (R)-acid provides a direct measure of reaction progress.

  • Biocatalyst Preparation: Prepare immobilized cells of Delftia tsuruhatensis CCTCC M 205114 in calcium alginate beads as per established microbiological procedures.[17]

  • Reaction Setup: In a temperature-controlled vessel (35°C) with pH control, prepare a buffered solution (e.g., phosphate buffer, pH 8.5).

  • Execution: Add the racemic this compound substrate (e.g., 10 mM final concentration) and the immobilized cell beads to the buffer solution.[17] Maintain gentle agitation to ensure suspension.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals. Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) of the remaining amide and the concentration of the formed 2,2-dimethylcyclopropanecarboxylic acid.

  • Workup: Continue the reaction until approximately 49-50% of the starting amide has been hydrolyzed (typically 40-60 minutes).[17] At this point, filter off the immobilized enzyme beads (which can be washed and potentially reused).

  • Purification: Adjust the pH of the filtrate to basic (e.g., pH > 10) to ensure the by-product acid is fully deprotonated and water-soluble. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to recover the (S)-2,2-dimethylcyclopropanecarboxamide. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the highly enantioenriched product.

Conclusion and Future Outlook

The synthesis of this compound is a mature field with a diverse toolkit of catalytic solutions.

  • For rapid, high-yield synthesis in a research setting , rhodium and copper catalysts remain the methods of choice, with a vast array of chiral ligands available to achieve high enantioselectivity.

  • For sustainable, industrial-scale production of the chiral (S)-enantiomer , biocatalytic resolution via enantioselective amidases or lipases is the superior strategy. It offers unparalleled stereoselectivity, mild conditions, and a favorable environmental profile, despite the initial investment in bioprocess development.

The future of this field will likely focus on refining earth-abundant metal catalysts (Fe, Co) to rival the efficiency of precious metal systems and discovering more robust and versatile enzymes. The development of continuous flow processes, particularly for biocatalytic reactions, will be key to enhancing the efficiency and scalability of producing this critical pharmaceutical intermediate.

References

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • ResearchGate. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. [Link]

  • WordPress. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. [Link]

  • MDPI. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

  • RSC Publishing. Photoredox/copper-catalyzed formal cyclopropanation of olefins. [Link]

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • AIR Unimi. HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. [Link]

  • Master Organic Chemistry. The Simmons-Smith Reaction For Cyclopropanation of Alkenes. [Link]

  • ResearchGate. Comparative studies on catalytic cyclopropanation and detection of intermediates by HRMS to probe the oxidation state of iron porphyrin catalysts. [Link]

  • Google Patents.
  • Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

  • PMC - NIH. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. [Link]

  • Google Patents. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
  • Google Patents. DK0502525T3 - Biotechnological process for the preparation of S - (+) - 2,2-dimethylcyclopropane carboxamide and R.
  • PubMed. Enantioselective hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium, Delftia tsuruhatensis CCTCC M 205114, on an alginate capsule carrier. [Link]

  • ChemBK. (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. [Link]

  • PubMed. D2-symmetric dirhodium catalyst derived from a 1,2,2-triarylcyclopropanecarboxylate ligand: design, synthesis and application. [Link]

  • PMC. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. [Link]

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A Comparative Guide to the Efficacy of Cilastatin Synthesized from Different Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cilastatin and the Importance of Synthesis Route

Cilastatin is a crucial pharmaceutical agent that acts as a renal dehydropeptidase-I (DHP-I) inhibitor.[1][2] It is co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation in the kidneys by DHP-I.[1][3] This inhibition ensures therapeutically effective concentrations of imipenem, enhancing its antibacterial activity against a broad spectrum of pathogens.[3][4] Given its vital role in combination antibiotic therapy, the efficacy of Cilastatin is of paramount importance.

The synthetic route employed to manufacture Cilastatin dictates not only the economic viability and scalability of the process but also the purity and impurity profile of the final active pharmaceutical ingredient (API). Different synthetic strategies can lead to variations in the types and levels of impurities, including stereoisomers and degradation products, which may, in turn, affect the biological activity and safety of Cilastatin. This guide explores the nuances of various Cilastatin synthesis routes and provides the necessary framework for evaluating the efficacy of the resulting product.

Comparative Analysis of Major Cilastatin Synthesis Routes

The synthesis of Cilastatin is a multi-step process, and several routes have been developed, each with its own advantages and disadvantages. The primary goal of modern synthetic processes is to achieve high purity and yield while minimizing the need for cumbersome purification techniques like column chromatography, making the process more suitable for industrial scale-up.[5][6]

Route A: The Classical Approach

The original synthesis of Cilastatin, as disclosed in early patents, involves the condensation of a 7-halo-2-oxoheptanoic acid derivative with (S)-2,2-dimethylcyclopropanecarboxamide, followed by hydrolysis and subsequent reaction with L-cysteine.[7] A key challenge in this route is the formation of the undesired E-isomer of Cilastatin, which needs to be controlled and minimized.[8]

Workflow for the Classical Synthesis Route of Cilastatin:

cluster_0 Key Intermediates cluster_1 Synthesis Steps 7-halo-2-oxoheptanoate 7-halo-2-oxoheptanoate Condensation Condensation 7-halo-2-oxoheptanoate->Condensation S-carboxamide (S)-2,2-dimethylcyclo- propanecarboxamide S-carboxamide->Condensation L-cysteine L-cysteine Thioetherification Thioetherification L-cysteine->Thioetherification Hydrolysis Hydrolysis Condensation->Hydrolysis Intermediate Ester Hydrolysis->Thioetherification Intermediate Acid Isomerization Isomerization Thioetherification->Isomerization Crude Cilastatin (Z/E mixture) Purification Purification Isomerization->Purification Predominantly Z-isomer Final Cilastatin Final Cilastatin Purification->Final Cilastatin

Caption: Classical synthesis workflow for Cilastatin.

Advantages:

  • Well-established and documented in scientific literature and patents.

Disadvantages:

  • Formation of the undesired E-isomer, requiring an isomerization step.[8]

  • Potential for the formation of other process-related impurities.[9]

  • Often requires purification by chromatography, which can be challenging and costly at an industrial scale.[5]

Route B: Improved and Scalable Processes

More recent synthetic approaches have focused on improving the efficiency, scalability, and purity of the final product. These methods often aim to avoid chromatographic purification by using techniques like crystallization and precipitation to isolate intermediates and the final product.[5][6] Some improved processes also focus on better control of stereochemistry to minimize the formation of the E-isomer.[10]

Workflow for an Improved, Scalable Synthesis Route of Cilastatin:

Caption: An example of an improved synthesis route for Cilastatin Sodium.[11]

Advantages:

  • Higher purity (often >99.5%) and better control of epimeric impurities.[5][6]

  • Avoidance of column chromatography, making the process more scalable and cost-effective.[5]

  • Potentially fewer "three wastes" (waste gas, wastewater, and industrial residue), leading to a more environmentally friendly process.[11]

Disadvantages:

  • May involve more complex chemical transformations or require specific reagents.

  • The specific conditions for crystallization and precipitation need to be carefully optimized to ensure high purity and yield.

The Impact of Impurities on Efficacy

The presence of impurities in the final Cilastatin product can have a significant impact on its efficacy and safety. Impurities can arise from starting materials, intermediates, side reactions, or degradation.[9]

Common Impurities in Cilastatin Synthesis:

Impurity TypeDescriptionPotential Impact on Efficacy
E-isomer of Cilastatin A geometric isomer of the active Z-isomer.The biological activity of the E-isomer as a DHP-I inhibitor is not well-characterized in publicly available literature, but it is generally considered an impurity that needs to be controlled to low levels as per pharmacopeial standards. Its presence effectively reduces the concentration of the active Z-isomer.
Process-Related Impurities Unreacted starting materials, intermediates, and by-products of side reactions.[9]These can vary widely depending on the synthesis route. Some may have no biological activity, while others could potentially interfere with the DHP-I inhibitory activity of Cilastatin or have their own pharmacological or toxicological effects.
Degradation Products Formed during the synthesis, purification, or storage of Cilastatin. Oxidation and hydrolysis products are common.[12]Degradation can lead to a loss of potency. Some degradation products may also have adverse effects. For example, oxidative degradation products of Cilastatin have been identified.[12]

The control of impurities is a critical aspect of drug manufacturing and is regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[9] Therefore, a synthesis route that consistently produces Cilastatin with a low and well-controlled impurity profile is highly desirable.

Experimental Protocols for Efficacy Determination

To objectively compare the efficacy of Cilastatin synthesized from different routes, a standardized experimental protocol is essential. The primary measure of Cilastatin's efficacy is its ability to inhibit the DHP-I enzyme, which is typically quantified by determining the half-maximal inhibitory concentration (IC50).[13]

In Vitro DHP-I Inhibition Assay

This enzymatic assay measures the rate of hydrolysis of a DHP-I substrate in the presence of varying concentrations of the Cilastatin sample.[13]

Materials:

  • Purified DHP-I enzyme

  • A suitable DHP-I substrate (e.g., a chromogenic or fluorogenic peptide)

  • Cilastatin samples from different synthesis routes

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Workflow for DHP-I Inhibition Assay:

Start Start Prepare_Reagents Prepare Serial Dilutions of Cilastatin and DHP-I Enzyme Solution Start->Prepare_Reagents Assay_Setup Add DHP-I and Cilastatin to Microplate Wells Prepare_Reagents->Assay_Setup Pre-incubation Pre-incubate at 37°C for 15-30 min Assay_Setup->Pre-incubation Initiate_Reaction Add DHP-I Substrate Pre-incubation->Initiate_Reaction Data_Acquisition Monitor Change in Absorbance/Fluorescence Over Time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Reaction Velocities and Normalize to Control Data_Acquisition->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of Cilastatin for DHP-I.[13]

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified DHP-I enzyme in the assay buffer. Prepare serial dilutions of the Cilastatin samples from different synthesis routes.

  • Assay Reaction: In a 96-well microplate, add a fixed volume of the DHP-I enzyme solution to each well. Add the different concentrations of the Cilastatin solutions to the respective wells. Include a control well with buffer only (no inhibitor) and a blank well (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Add the DHP-I substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Normalize the velocities to the control (uninhibited) reaction, expressing them as a percentage of enzyme activity.

  • IC50 Determination: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

A lower IC50 value indicates a more potent inhibition of DHP-I and thus higher efficacy. By comparing the IC50 values of Cilastatin obtained from different synthesis routes, researchers can quantitatively assess any differences in their biological activity.

Conclusion and Recommendations

Key Takeaways:

  • Modern, improved synthesis routes for Cilastatin offer advantages in terms of purity, scalability, and reduced environmental impact compared to classical methods.

  • The presence of impurities, particularly the E-isomer and degradation products, can potentially compromise the efficacy of Cilastatin by reducing the concentration of the active Z-isomer or by introducing interfering substances.

  • The in vitro DHP-I inhibition assay is a robust and reliable method for quantifying the efficacy of Cilastatin and can be used to compare samples from different synthesis routes.

Recommendations for Researchers:

  • When selecting a synthesis route for Cilastatin, prioritize those that demonstrate robust control over stereochemistry and minimize the formation of impurities.

  • Always characterize the final Cilastatin product thoroughly using analytical techniques such as HPLC to determine its purity and impurity profile.

  • For critical applications, it is highly recommended to perform a DHP-I inhibition assay to confirm the biological efficacy of the synthesized Cilastatin and to compare it against a reference standard.

By carefully considering the synthesis route and rigorously evaluating the purity and efficacy of the resulting Cilastatin, researchers and drug development professionals can ensure the quality and reliability of this vital pharmaceutical agent.

References

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  • Cilastatin Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Nontherapeutic equivalence of a generic product of imipenem-cilastatin is caused more by chemical instability of the active pharmaceutical ingredient (imipenem) than by its substandard amount of cilastatin. (2019). PLOS ONE. [Link]

  • Efficacy and safety of imipenem/cilastatin/relebactam (IMI/CS/REL): a meta-analysis of randomized controlled clinical trials. (2023). Frontiers in Pharmacology. [Link]

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  • Effect of Oxygen and Water on the Stability of Imipenem and Cilastatin Sodium for Injection. (2022). ResearchGate. [Link]

  • Effect of HO levels on the stability of IMI/CIL from 2021–1 induced by... (2022). ResearchGate. [Link]

  • An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor. (2017). Academia.edu. [Link]

  • An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor. (2017). Semantic Scholar. [Link]

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  • Process for the preparation of cilastatin. (2003).
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethylcyclopropanecarboxamide (DMCPCA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2,2-Dimethylcyclopropanecarboxamide (DMCPCA). As a key chiral intermediate in the synthesis of pharmaceuticals such as Cilastatin, an inhibitor of dehydropeptidase-I, the precise and reliable measurement of DMCPCA is critical for ensuring product quality, purity, and process efficiency.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering an in-depth analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. We will explore the causality behind experimental choices, present comparative performance data, and provide detailed, self-validating protocols to guide your selection of the most suitable method for your specific application.

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the foundational principles of method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this process, ensuring that data is reliable and reproducible.[3][4][5][6]

The core performance characteristics evaluated during validation are outlined in the ICH Q2(R2) guideline and include specificity, linearity, accuracy, precision, range, and the limits of detection (LOD) and quantitation (LOQ).[2][4][7]

Validation_Parameters cluster_0 Core Validation Parameters (ICH Q2) cluster_1 Method Goal Accuracy Accuracy (Closeness to True Value) Goal Fit for Intended Purpose Accuracy->Goal Precision Precision (Repeatability & Intermediate) Precision->Goal Specificity Specificity (Analyte vs. Other Components) Specificity->Goal LOD Detection Limit (LOD) (Lowest Detectable Amount) LOD->Goal LOQ Quantitation Limit (LOQ) (Lowest Quantifiable Amount) LOQ->Goal Linearity Linearity (Proportional Response) Linearity->Goal Range Range (Interval of Accuracy, Precision, Linearity) Range->Goal Robustness Robustness (Resilience to Method Variations) Robustness->Goal

Caption: Core analytical method validation parameters as defined by ICH guidelines.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for DMCPCA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. We will compare the three most relevant techniques: GC, HPLC, and LC-MS/MS.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given DMCPCA's relatively low molecular weight (113.16 g/mol ), GC is a highly viable method, as evidenced by its use in patent literature for monitoring DMCPCA concentration.[8]

  • Expertise & Experience: The primary consideration for GC is the analyte's thermal stability and volatility. DMCPCA is sufficiently volatile for GC analysis. A Flame Ionization Detector (FID) is commonly used due to its robustness and universal response to organic compounds.[9] For enhanced specificity, especially in complex matrices, a Mass Spectrometry (MS) detector can be employed. The choice of a capillary column, such as an HP-1 or HP-5MS, is critical; these non-polar columns separate compounds primarily based on their boiling points, which is an effective mechanism for a molecule like DMCPCA.[8][10] While derivatization is often required for less volatile amides to increase their volatility, it may not be necessary for DMCPCA, simplifying sample preparation.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most ubiquitous technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.

  • Expertise & Experience: For a moderately polar compound like DMCPCA, reversed-phase HPLC is the method of choice. A C18 column is the standard starting point, offering excellent retention and separation capabilities.[10] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid to control pH and improve peak shape) and an organic solvent like acetonitrile or methanol.[12] Detection is commonly achieved using an ultraviolet (UV) or Diode Array Detector (DAD). Since DMCPCA's amide functional group provides a chromophore, UV detection is feasible, though it may offer limited sensitivity compared to other methods. The primary advantage of HPLC is its operation at ambient temperature, which eliminates concerns about thermal degradation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative analysis, offering unparalleled sensitivity and specificity.[3][13] It is the preferred method for bioanalysis and for detecting trace-level impurities.

  • Expertise & Experience: This technique couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. The key to its specificity is the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a resulting unique product ion is monitored for quantification.[14] This process effectively filters out interferences from the sample matrix. Ionization is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10][15] For a molecule like DMCPCA, ESI in positive mode would be the logical starting point for optimization. The high sensitivity of LC-MS/MS allows for the quantification of DMCPCA at very low concentrations, making it ideal for pharmacokinetic studies or impurity profiling.[13]

Performance Data Comparison

The following table summarizes the expected performance characteristics of the three methods for DMCPCA quantification. Data is synthesized from methods developed for structurally related amides and the general capabilities of each technique.[10][16][17]

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99>0.995[17]
Limit of Detection (LOD) ng/mL rangeµg/mL to high ng/mL rangepg/mL to low ng/mL range[10]
Limit of Quantitation (LOQ) High ng/mL rangeHigh ng/mL to low µg/mL range[13]High pg/mL to low ng/mL range[10][15]
Accuracy (% Recovery) 90-110%95-105%95-105%[15]
Precision (%RSD) < 5%< 2%< 5% (often < 2%)[17]
Analysis Time ~15-30 minutes[10]< 15 minutes[10]< 10 minutes[17]
Specificity Moderate to High (with MS)Moderate (potential for co-elution)[10]Very High (MRM mode)[10][14]
Sample Preparation Extraction, potential derivatizationDissolution, filtrationSimple protein precipitation or extraction[10]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. Each protocol is designed as a self-validating system, incorporating steps for calibration and quality control.

Protocol 1: Quantification of DMCPCA by Gas Chromatography (GC-FID)

This protocol is optimized for the analysis of DMCPCA in bulk material or simple mixtures.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Accurately weigh sample/standard B Dissolve in Ethyl Acetate (e.g., to 1 mg/mL) A->B C Prepare calibration curve standards (serial dilution) B->C G Inject Samples B->G F Inject Calibration Standards C->F D Set GC Parameters (Inlet, Oven, Detector Temp) E Equilibrate System D->E E->F F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Quantify Sample Concentration I->J

Caption: Experimental workflow for DMCPCA quantification using GC-FID.

Step-by-Step Methodology:

  • Reagents and Materials:

    • This compound (DMCPCA) reference standard

    • Ethyl Acetate (HPLC or GC grade)

    • Volumetric flasks, pipettes, and autosampler vials

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMCPCA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of DMCPCA into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with ethyl acetate. Sonicate if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial if particulates are present.

  • GC-FID Chromatographic Conditions: [8]

    • Gas Chromatograph: Agilent 8890 or equivalent with FID.

    • Column: HP-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 220°C.

    • Split Ratio: 50:1.

    • Oven Program: 140°C isothermal.

    • Detector Temperature: 220°C.

    • Injection Volume: 1 µL.

  • Validation and Analysis:

    • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[12]

    • Linearity: Inject the calibration standards in ascending order. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.

    • Analysis: Inject the prepared samples. The concentration of DMCPCA is calculated from the calibration curve.

Protocol 2: Quantification of DMCPCA by HPLC-UV

This protocol is suitable for routine quality control testing of DMCPCA.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Accurately weigh sample/standard B Dissolve in Mobile Phase (e.g., to 1 mg/mL) A->B C Filter through 0.45 µm filter B->C D Prepare calibration curve standards (serial dilution) C->D H Inject Samples C->H G Inject Calibration Standards D->G E Set HPLC Conditions (Flow Rate, Wavelength) F Equilibrate System E->F F->G G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Area vs. Concentration) I->J K Quantify Sample Concentration J->K

Caption: Experimental workflow for DMCPCA quantification using HPLC-UV.

Step-by-Step Methodology:

  • Reagents and Materials:

    • DMCPCA reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (reagent grade)

    • Volumetric flasks, pipettes, and autosampler vials

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMCPCA into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of standards (e.g., 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample to contain ~10 mg of DMCPCA into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC-UV Chromatographic Conditions: [12]

    • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.[18]

  • Validation and Analysis:

    • System Suitability: Inject the mid-point standard five times. The %RSD for retention time and peak area should be ≤ 1.0%.[12]

    • Linearity: Analyze the calibration standards. The correlation coefficient (R²) should be ≥ 0.995.

    • Analysis: Inject the sample solutions, bracketing them with calibration standards.[12] Calculate the concentration from the linear regression equation.

Protocol 3: Quantification of DMCPCA by LC-MS/MS

This protocol is designed for high-sensitivity analysis of DMCPCA, particularly in complex biological matrices.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare standards in matrix (e.g., plasma) B Spike samples and standards with Internal Standard (IS) A->B C Perform Protein Precipitation (add ice-cold Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect & Evaporate Supernatant D->E F Reconstitute in Mobile Phase E->F I Inject Calibration Standards F->I J Inject Samples F->J G Optimize MS Parameters (MRM) H Equilibrate LC-MS/MS System G->H H->I I->J K Integrate Peak Areas (Analyte/IS) J->K L Generate Calibration Curve (Area Ratio vs. Concentration) K->L M Quantify Sample Concentration L->M

Caption: Bioanalytical workflow for DMCPCA quantification using LC-MS/MS.

Step-by-Step Methodology:

  • Reagents and Materials:

    • DMCPCA reference standard

    • Stable Isotope Labeled DMCPCA (e.g., DMCPCA-d4) as an internal standard (IS)

    • Acetonitrile and Water (LC-MS grade)

    • Formic Acid (Optima™ LC/MS grade)

    • Control matrix (e.g., human plasma)

  • Standard and Sample Preparation: [10]

    • Stock Solutions: Prepare 1 mg/mL stock solutions of DMCPCA and the IS in methanol.

    • Calibration Standards: Serially dilute the DMCPCA stock solution into the control matrix to create calibration standards (e.g., 0.5 to 500 ng/mL).

    • Sample Preparation: To 100 µL of sample, quality control (QC), or calibration standard, add 10 µL of the IS working solution (e.g., 1 µg/mL).

    • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Conditions: [10][17]

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Sciex Triple Quad™ 6500+ or equivalent.

    • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution. For DMCPCA (MW 113.16), the protonated molecule [M+H]⁺ would be m/z 114.2. A characteristic fragment ion would be selected for the product ion.

  • Validation and Analysis:

    • Bioanalytical Method Validation: The method must be fully validated according to FDA or ICH M10 guidelines, assessing accuracy, precision, selectivity, stability, and matrix effects.[3][19]

    • Data Analysis: The concentration of DMCPCA is determined by calculating the peak area ratio of the analyte to the IS and plotting this against the nominal concentration of the calibration standards.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for quantifying this compound is fundamentally driven by the analytical objective.

  • For routine quality control, process monitoring, or analysis of bulk material where concentrations are relatively high and the matrix is simple, GC-FID and HPLC-UV are both excellent choices. They are robust, cost-effective, and provide the necessary accuracy and precision. The final decision between them may come down to available instrumentation and laboratory expertise.

  • For trace-level quantification, analysis in complex biological matrices (e.g., plasma, urine), or meeting stringent regulatory requirements for bioequivalence studies, LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity ensure reliable and defensible data, making it the gold standard in modern drug development and bioanalysis.[3]

By understanding the principles behind each technique and following a rigorous validation protocol, researchers can confidently select and implement a method that is truly fit for its intended purpose, ensuring the quality and integrity of their analytical results.

References

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  • High Performance Liquid Chromatography. (2014, June 17). University of California, Santa Barbara.[Link]

  • Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. (2005, February 8). ResearchGate.[Link]

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  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews.[Link]

  • LC-MS/MS method development for anti-oxidative biomarkers. ULisboa.[Link]

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